(R)-1-(4-Iodophenyl)ethanamine hydrochloride
Description
Properties
IUPAC Name |
(1R)-1-(4-iodophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYFIOFVFANOJA-FYZOBXCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)I)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)I)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50972081 | |
| Record name | 1-(4-Iodophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56639-48-6 | |
| Record name | 1-(4-Iodophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of (R)-1-(4-Iodophenyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(4-Iodophenyl)ethanamine hydrochloride is a chiral amine of interest in pharmaceutical research and development. As a key building block in the synthesis of various biologically active molecules, a thorough understanding of its physical properties is essential for its proper handling, characterization, and application in drug design and manufacturing. This technical guide provides a summary of the known physical characteristics of this compound, outlines experimental protocols for their determination, and presents a logical workflow for its physical characterization.
Core Physical Properties
The fundamental physical properties of this compound have been identified from various chemical suppliers and databases. A summary of these properties is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁ClIN | [1][2] |
| Molecular Weight | 283.54 g/mol | [1][2] |
| CAS Number | 1246649-06-8 | [1] |
| Purity | ≥98% | [1][2] |
| Appearance | Solid (Specific color not consistently reported) | |
| Storage Conditions | Store under an inert atmosphere (Argon charged), protected from light.[1] |
Experimental Protocols for Physical Property Determination
To ascertain the precise physical properties of this compound, standardized experimental protocols should be followed. Below are detailed methodologies for determining key physical characteristics.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar digital device)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional, for pulverizing crystals)
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground, if necessary, and packed into a capillary tube to a height of 2-3 mm.
-
Calibration: The melting point apparatus should be calibrated using standards with known melting points.
-
Measurement:
-
Place the capillary tube into the heating block of the apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.
-
For high accuracy, the measurement should be repeated at least twice, and the average value reported.
-
Solubility Determination
Determining the solubility in various solvents is crucial for applications in solution-phase chemistry and formulation development.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or magnetic stirrer with a temperature-controlled bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure (Equilibrium Solubility Method):
-
Solvent Selection: Choose a range of relevant solvents (e.g., water, ethanol, methanol, dichloromethane, etc.).
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker or stirrer (e.g., at 25°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Analysis:
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the aliquot with a suitable solvent.
-
Determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.
-
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
Logical Workflow for Physical Characterization
The process of physically characterizing a novel or uncharacterized compound like this compound follows a logical progression. The following diagram, generated using Graphviz, illustrates a typical workflow.
Conclusion
While the fundamental identifiers for this compound are well-established, a comprehensive physical property profile requires further experimental investigation, particularly for its melting point, boiling point, and solubility in various solvents. The experimental protocols and logical workflow provided in this guide offer a robust framework for researchers and drug development professionals to thoroughly characterize this and other similar chemical entities. Accurate and detailed physical property data are indispensable for advancing the use of such compounds in the synthesis of new chemical entities and the development of novel therapeutics.
References
(R)-1-(4-Iodophenyl)ethanamine Hydrochloride: A Technical Guide for Researchers
An In-depth Review of its Chemical Structure, Analysis, and Potential Applications in Drug Development
This technical guide provides a comprehensive overview of (R)-1-(4-Iodophenyl)ethanamine hydrochloride, a chiral amine of interest to researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data in the public domain, this guide combines established information with representative methodologies and predicted analytical data based on analogous compounds.
Chemical Structure and Properties
This compound is a chiral primary amine hydrochloride salt. The structure features a phenyl ring substituted with an iodine atom at the para position and an ethylamine group at the benzylic position, with the stereochemistry fixed in the (R)-configuration. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₁ClIN | [1] |
| Molecular Weight | 283.54 g/mol | [1] |
| CAS Number | 1246649-06-8 | [1] |
| Appearance | White to off-white solid (predicted) | - |
| Purity | ≥98% (commercially available) | [1] |
| SMILES | C--INVALID-LINK--N.Cl | [2] |
| InChI | InChI=1S/C8H10IN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H/t6-;/m1./s1 | [2] |
Synthesis and Chiral Resolution
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis and resolution of this compound.
Experimental Protocol: A Representative Method
Step 1: Synthesis of Racemic 1-(4-Iodophenyl)ethanamine
-
To a solution of 4-iodoacetophenone (1.0 eq) in methanol, add ammonium formate (10.0 eq).
-
Heat the mixture to reflux and add a reducing agent, such as sodium cyanoborohydride (1.5 eq), portion-wise.
-
Continue refluxing for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in water and basify with a suitable base (e.g., NaOH) to pH > 10.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield racemic 1-(4-iodophenyl)ethanamine.
Step 2: Chiral Resolution
-
Dissolve the racemic amine in a suitable solvent (e.g., ethanol).
-
Add a solution of a chiral resolving agent, such as (R)-(-)-mandelic acid (0.5 eq), in the same solvent.
-
Allow the mixture to stand at room temperature for diastereomeric salt formation and crystallization.
-
Collect the crystals by filtration. These crystals should be enriched in one diastereomer.
-
The enantiomeric purity of the crystalline salt can be improved by recrystallization.
Step 3: Liberation of the Free Amine and Salt Formation
-
Treat the diastereomerically pure salt with a base (e.g., NaOH solution) to liberate the free (R)-1-(4-Iodophenyl)ethanamine.
-
Extract the free amine with an organic solvent and dry the organic layer.
-
Bubble hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.
-
Collect the precipitate by filtration and dry under vacuum to obtain this compound.
Chemical Analysis
While specific experimental spectra for this compound are not publicly available, the expected data from standard analytical techniques can be predicted based on its structure.
Table 2: Predicted Analytical Data for this compound
| Analytical Technique | Predicted Data |
| ¹H NMR | - Aromatic protons (AA'BB' system) in the range of 7.0-8.0 ppm. - Methine proton (-CH) as a quartet around 4.0-4.5 ppm. - Methyl protons (-CH₃) as a doublet around 1.5-2.0 ppm. - Amine protons (-NH₃⁺) as a broad singlet. |
| ¹³C NMR | - Aromatic carbons in the range of 120-150 ppm. - Carbon attached to iodine at a lower field (~90-100 ppm). - Methine carbon (-CH) around 50-60 ppm. - Methyl carbon (-CH₃) around 20-25 ppm. |
| IR Spectroscopy (cm⁻¹) | - N-H stretching of the ammonium salt around 3000-3200 cm⁻¹. - C-H aromatic stretching around 3000-3100 cm⁻¹. - C-H aliphatic stretching around 2850-2950 cm⁻¹. - C=C aromatic stretching around 1450-1600 cm⁻¹. - C-I stretching in the far-IR region. |
| Mass Spectrometry (ESI+) | - Predicted m/z for the free amine [M+H]⁺: 247.9931.[2] |
Analytical Workflow
Caption: A typical workflow for the analytical characterization of this compound.
Applications in Drug Development
Chiral phenethylamines are a well-established class of compounds in medicinal chemistry, with many derivatives acting on the central nervous system. The iodo-substitution on the phenyl ring of this compound offers several potential advantages in drug design and development:
-
Scaffold for Novel Therapeutics: This compound can serve as a key building block for the synthesis of more complex molecules targeting various receptors and enzymes.
-
Radiolabeling: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I). This allows the resulting molecule to be used as a radiotracer for in vivo imaging techniques such as Single Photon Emission Computed Tomography (SPECT) or for targeted radiotherapy. A study on a radioiodinated phenethylamine derivative demonstrated its potential for increased radioactivity localization in tumors.[3]
-
Probing Ligand-Receptor Interactions: The iodine atom can act as a heavy atom for X-ray crystallography studies, aiding in the determination of the binding mode of a ligand to its target protein. It can also participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity and selectivity.
While specific signaling pathways modulated by this compound are not documented, its structural similarity to known neuroactive compounds suggests potential interactions with aminergic systems, such as dopaminergic and serotonergic pathways.
Logical Relationship in Radiotracer Development
Caption: A logical workflow illustrating the potential use of this compound in radiotracer development.
Conclusion
This compound is a valuable chiral building block with significant potential in medicinal chemistry and drug development. While detailed experimental data for this specific compound is scarce in the public domain, this guide provides a framework for its synthesis, analysis, and potential applications based on established chemical principles. Further research into the biological activity of this and related compounds is warranted to explore its full therapeutic potential.
References
Technical Guide: Synthesis of (R)-1-(4-Iodophenyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-(4-Iodophenyl)ethanamine hydrochloride is a chiral amine of significant interest in pharmaceutical research and development due to its utility as a key building block in the synthesis of various biologically active molecules. The presence of the chiral center and the versatile iodine substituent makes it a valuable intermediate for creating complex molecular architectures. This technical guide provides an in-depth overview of the primary synthetic routes for obtaining the enantiomerically pure (R)-isomer of 1-(4-iodophenyl)ethanamine hydrochloride. The two main strategies discussed are asymmetric reductive amination and chiral resolution of the corresponding racemic amine. Detailed experimental protocols, data presentation in tabular format, and process visualizations are included to offer a comprehensive resource for laboratory synthesis.
Introduction to Chiral Amines
Chiral amines are fundamental structural motifs present in a vast array of pharmaceuticals, agrochemicals, and natural products. The specific stereochemistry of an amine can be critical to its biological activity, with different enantiomers often exhibiting distinct pharmacological and toxicological profiles. Consequently, the development of efficient and stereoselective methods for the synthesis of enantiomerically pure amines is a cornerstone of modern organic and medicinal chemistry. (R)-1-(4-Iodophenyl)ethanamine serves as a prime example of a chiral building block where the amine functionality and the aryl iodide group provide handles for further chemical transformations.
Synthetic Strategies
Two principal pathways are commonly employed for the synthesis of (R)-1-(4-iodophenyl)ethanamine:
-
Asymmetric Reductive Amination: This approach involves the direct conversion of a prochiral ketone (4'-iodoacetophenone) into the chiral amine using a chiral catalyst and a reducing agent. This method is highly atom-economical as it constructs the chiral center in a single key step.
-
Chiral Resolution of Racemic 1-(4-Iodophenyl)ethanamine: This classical method involves the synthesis of the racemic amine, followed by separation of the enantiomers using a chiral resolving agent, typically a chiral acid, to form diastereomeric salts that can be separated by crystallization.
The overall synthetic workflow is depicted below:
(R)-1-(4-Iodophenyl)ethanamine hydrochloride CAS number lookup
CAS Number: 1246649-06-8
An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-1-(4-Iodophenyl)ethanamine hydrochloride, a chiral building block of significant interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, characterization, and its role as a key intermediate in the development of bioactive molecules.
Physicochemical Properties
This compound is a chiral amine salt with the following key properties:
| Property | Value | Source |
| CAS Number | 1246649-06-8 | [1] |
| Molecular Formula | C₈H₁₁ClIN | [1] |
| Molecular Weight | 283.54 g/mol | [1] |
| Appearance | Solid | - |
| Purity | Typically ≥98% | [1] |
| Storage | Store under an inert atmosphere (e.g., Argon) and protected from light. | [1] |
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure this compound is a critical step for its application in drug development. The primary strategies involve asymmetric synthesis or the resolution of a racemic mixture.
Experimental Protocol: Chiral Resolution of (±)-1-(4-Iodophenyl)ethanamine
A common and effective method for obtaining the desired (R)-enantiomer is through classical chiral resolution. This process involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on their differing solubilities.[2][3] Derivatives of tartaric acid are frequently employed for the resolution of racemic amines.[4][5]
Materials:
-
Racemic 1-(4-Iodophenyl)ethanamine
-
(R,R)-Di-p-toluoyl-tartaric acid (DPTTA) or a similar chiral resolving agent
-
Methanol or other suitable solvent
-
Sodium hydroxide solution (e.g., 1 M)
-
Dichloromethane or other suitable organic solvent
-
Hydrochloric acid (e.g., in isopropanol)
-
Anhydrous sodium sulfate
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic 1-(4-iodophenyl)ethanamine in a suitable solvent such as methanol.
-
In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., DPTTA) in the same solvent, heating gently if necessary.
-
Slowly add the resolving agent solution to the racemic amine solution with stirring.
-
Allow the mixture to cool to room temperature and then place it in an ice bath to facilitate crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
Liberation of the Free Amine:
-
Suspend the isolated diastereomeric salt in a biphasic mixture of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., 1 M sodium hydroxide).
-
Stir the mixture until the solid has completely dissolved and the layers have separated.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the enantiomerically enriched free amine.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the free amine in a suitable solvent like isopropanol.
-
Slowly add a solution of hydrochloric acid in isopropanol with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
-
Logical Workflow for Chiral Resolution:
Caption: Workflow for the chiral resolution of a racemic amine.
Characterization Data
Accurate characterization is essential to confirm the identity, purity, and stereochemistry of the final product.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons of the iodophenyl group, the methine proton, and the methyl protons. The integration of these signals should be consistent with the structure. |
| ¹³C NMR | Resonances for the carbon atoms of the iodophenyl ring and the ethylamine side chain. |
| Mass Spectrometry | A molecular ion peak corresponding to the free amine or fragments consistent with the structure of the molecule. |
| Chiral HPLC | A single peak indicating high enantiomeric purity when analyzed on a suitable chiral stationary phase. |
| Optical Rotation | A specific optical rotation value that confirms the (R)-configuration. |
Role in Drug Design and Discovery
Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals. The stereochemistry of a drug molecule is critical as different enantiomers can exhibit significantly different pharmacological and toxicological profiles.[6][7][8] this compound serves as a valuable starting material for introducing a specific stereocenter and a functionalizable iodophenyl group into a target molecule.
The iodophenyl moiety is particularly useful as it allows for further structural modifications through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This enables the introduction of diverse substituents to explore structure-activity relationships (SAR) during the drug discovery process.
Signaling Pathway Interaction (Hypothetical)
While specific signaling pathway interactions for this compound itself are not extensively documented, its derivatives are designed to interact with specific biological targets. For instance, a hypothetical drug candidate synthesized from this building block might act as an inhibitor of a particular kinase involved in a disease-related signaling cascade.
Caption: Role of a chiral building block in drug discovery.
The use of enantiomerically pure building blocks like this compound is crucial for developing drugs with improved specificity and reduced side effects.[6][7] This technical guide provides a foundation for researchers to utilize this important chemical entity in their drug discovery and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improvement of the Resolution Experiment of Racemic Tartaric Acid [ccspublishing.org.cn]
- 6. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharma.researchfloor.org [pharma.researchfloor.org]
- 8. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on (R)-1-(4-Iodophenyl)ethanamine Hydrochloride
This guide provides an in-depth overview of the chemical properties, synthesis, and potential applications of (R)-1-(4-Iodophenyl)ethanamine hydrochloride, a significant building block in the field of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals engaged in pharmaceutical research and development.
Core Chemical Properties
This compound is a chiral amine derivative. The presence of an iodine atom on the phenyl ring makes it a versatile intermediate for various coupling reactions, while the chiral amine moiety is a crucial feature for developing stereospecific pharmaceuticals.
Data Presentation: Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below for quick reference.
| Property | Value | Citations |
| Molecular Formula | C8H11ClIN | [1][2] |
| Molecular Weight | 283.54 g/mol | [1][2] |
| Alternate Molecular Weight | 283.53711 g/mol | [3] |
| CAS Number | 1246649-06-8 | [1] |
| Appearance | White to light yellow crystalline powder | [4] |
| Purity | Typically ≥98% | [1] |
| Storage Conditions | Store in a cool, dry place, protected from light, under an inert atmosphere (e.g., Argon) | [1] |
Experimental Protocols: Synthesis and Resolution
The synthesis of enantiomerically pure this compound typically involves two main strategies: asymmetric synthesis or the resolution of a racemic mixture. Chiral resolution is a widely practiced and industrially scalable method.[5]
Methodology: Chiral Resolution via Diastereomeric Salt Formation
This protocol describes a general yet effective method for resolving a racemic mixture of 1-(4-iodophenyl)ethanamine to isolate the desired (R)-enantiomer. The process relies on the differential solubility of diastereomeric salts formed with a chiral resolving agent.[5][6]
Materials:
-
Racemic 1-(4-iodophenyl)ethanamine
-
Chiral resolving agent (e.g., (R,R)-di-p-toluoyl-tartaric acid, L-tartaric acid)[5][7]
-
Appropriate solvent (e.g., methanol, ethanol, or a mixture)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) or another base
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic 1-(4-iodophenyl)ethanamine in a suitable solvent.
-
In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.
-
Slowly add the resolving agent solution to the racemic amine solution with stirring.
-
Allow the mixture to stir at room temperature or a slightly elevated temperature to facilitate salt formation.
-
-
Fractional Crystallization:
-
Cool the mixture slowly to induce crystallization of the less soluble diastereomeric salt. The cooling rate can be critical for obtaining high enantiomeric purity.
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with a small amount of the cold solvent to remove impurities.
-
-
Liberation of the Free Amine:
-
Suspend the collected diastereomeric salt crystals in water.
-
Add a base (e.g., NaOH solution) to adjust the pH to basic, which will break the salt and liberate the free amine.
-
Extract the enantiomerically enriched amine into an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent, and evaporate the solvent to obtain the free (R)-1-(4-iodophenyl)ethanamine.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the purified free amine in a suitable solvent like ethyl acetate.
-
Bubble hydrogen chloride gas through the solution or add a solution of HCl in a solvent until precipitation is complete.[8]
-
Filter the resulting solid, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
-
Visualization of Methodologies
Logical Workflow for Chiral Resolution
The following diagram illustrates the key steps involved in the chiral resolution process described above.
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Potential Application in a Signaling Pathway Context
Chiral amines are crucial components of many biologically active molecules, including inhibitors of signaling pathways implicated in diseases. The following diagram conceptualizes how a drug derived from this chiral building block might function as a kinase inhibitor.
Caption: Conceptual Signaling Pathway Illustrating Kinase Inhibition.
References
- 1. calpaclab.com [calpaclab.com]
- 2. calpaclab.com [calpaclab.com]
- 3. CAS#:1308650-40-9 | (S)-1-(4-Iodophenyl)ethanamine hydrochloride | Chemsrc [chemsrc.com]
- 4. (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride - Best Price for Research R&D Applications [jigspharma.com]
- 5. benchchem.com [benchchem.com]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. onyxipca.com [onyxipca.com]
- 8. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride - Google Patents [patents.google.com]
Spectroscopic Analysis of (R)-1-(4-Iodophenyl)ethanamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for (R)-1-(4-Iodophenyl)ethanamine hydrochloride, a chiral amine of significant interest in pharmaceutical research and development. Due to the limited availability of public spectroscopic data for this specific compound, this guide utilizes data from its close structural analog, 1-(4-bromophenyl)ethan-1-amine, to provide representative spectroscopic characteristics. The methodologies presented are standard protocols for the analysis of solid organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ | 1.4 - 1.6 | Doublet | 3H |
| -CH- | 4.2 - 4.4 | Quartet | 1H |
| Aromatic-H | 7.2 - 7.4 | Doublet | 2H |
| Aromatic-H | 7.7 - 7.9 | Doublet | 2H |
| -NH₃⁺ | 8.5 - 9.5 | Broad Singlet | 3H |
Note: Predicted values are based on standard chemical shift tables and data from similar structures. Actual experimental values may vary.
Representative ¹³C NMR Data
Experimental ¹³C NMR data for the closely related compound, 1-(4-bromophenyl)ethan-1-amine, provides valuable insight into the expected spectrum of the iodo-analog.[1] The chemical shifts for the carbon atoms are summarized in Table 2. The primary difference expected for the iodo-compound would be a downfield shift for the carbon atom directly bonded to the iodine.
Table 2: ¹³C NMR Spectroscopic Data for 1-(4-bromophenyl)ethan-1-amine [1]
| Carbon Atom | Chemical Shift (δ, ppm) |
| -CH₃ | ~25 |
| -CH- | ~50 |
| Aromatic C-Br | ~121 |
| Aromatic C-H | ~128 |
| Aromatic C-H | ~131 |
| Aromatic C-C | ~145 |
Note: Data is for the bromo-analog and serves as a representative example.
Experimental Protocol for NMR Spectroscopy
The following is a general procedure for obtaining ¹H and ¹³C NMR spectra of solid organic amine hydrochlorides.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical to avoid signals from the solvent protons obscuring the analyte signals.[2][3]
-
Transfer the solution to a standard 5 mm NMR tube.
Instrumental Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
¹H NMR:
-
A sufficient number of scans (typically 16-64) are acquired to obtain a good signal-to-noise ratio.
-
A relaxation delay of 1-5 seconds between scans is typically used.
-
-
¹³C NMR:
-
Due to the low natural abundance of ¹³C, a larger number of scans is required (typically several hundred to thousands).[4]
-
Proton decoupling is employed to simplify the spectrum and improve sensitivity.
-
The following diagram illustrates the general workflow for NMR analysis.
References
Commercial Availability and Technical Profile of (R)-1-(4-Iodophenyl)ethanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(4-Iodophenyl)ethanamine hydrochloride is a chiral amine building block of interest in medicinal chemistry and organic synthesis. Its structure, featuring a stereocenter and an iodo-substituted phenyl ring, makes it a valuable precursor for the development of novel pharmaceutical agents and other complex organic molecules. The presence of the iodine atom allows for further functionalization through various cross-coupling reactions, while the chiral amine moiety is a key feature in many biologically active compounds. This technical guide provides an overview of its commercial availability, physicochemical properties, and synthetic considerations.
Commercial Availability
This compound is commercially available from several chemical suppliers. It is typically offered in research quantities with a purity of 98% or higher.[1][2]
Table 1: Commercial Supplier Information
| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Various | ≥98% | 1246649-06-8 | C₈H₁₁ClIN | 283.54 |
Note: The CAS number for the corresponding (S)-isomer hydrochloride is 1308650-40-9.[3] The racemic form is also commercially available.
Physicochemical Properties
Detailed experimental data on the physical and chemical properties of this compound are not extensively reported in publicly available literature. However, based on its structure and data for similar compounds, the following properties can be anticipated.
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Molecular Formula | C₈H₁₁ClIN | Confirmed by suppliers.[1][2] |
| Molecular Weight | 283.54 | Calculated from the molecular formula.[1][2] |
| Appearance | White to off-white solid | Typical for amine hydrochloride salts. |
| Melting Point | Not available | Expected to be a crystalline solid with a defined melting point. |
| Boiling Point | Not available | Likely to decompose upon heating at atmospheric pressure. |
| Solubility | Soluble in water, methanol | Expected behavior for a hydrochloride salt. |
| Purity | ≥98% | As stated by commercial suppliers.[1][2] |
Spectral Data
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general and plausible synthetic route can be inferred from standard organic chemistry transformations and patent literature describing the synthesis of similar primary amine hydrochlorides. A common approach involves the reductive amination of 4-iodoacetophenone.
A potential synthetic workflow is outlined below:
Caption: A plausible synthetic workflow for this compound.
Experimental Protocols
Detailed, validated experimental protocols for the use of this compound are scarce in peer-reviewed literature, suggesting its primary role as a building block for further synthesis. Researchers should adapt standard protocols for reactions involving chiral primary amines, such as amide bond formation, N-alkylation, and cross-coupling reactions.
Biological Activity and Signaling Pathways
There is no readily available information in the public domain regarding the specific biological activity or the involvement of this compound in any signaling pathways. Its utility in drug discovery is primarily as a synthetic intermediate for the preparation of more complex molecules that may possess biological activity.
Safety Information
A specific Safety Data Sheet (SDS) for this compound is not widely accessible. However, based on the known hazards of similar chemical compounds, it should be handled with care in a laboratory setting. Potential hazards may include:
-
Skin and eye irritation.
-
Harmful if swallowed or inhaled.
Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a commercially available chiral building block with potential applications in the synthesis of complex organic molecules, particularly in the field of drug discovery. While detailed physicochemical and biological data are limited in the public domain, its structure offers versatile opportunities for synthetic elaboration. Researchers are advised to obtain a Certificate of Analysis and Safety Data Sheet from their supplier and to handle the compound with appropriate safety precautions.
References
Introduction to chiral resolving agents
An In-depth Technical Guide to Chiral Resolving Agents for Researchers, Scientists, and Drug Development Professionals
Introduction
In the pharmaceutical industry and chemical synthesis, the separation of enantiomers from a racemic mixture—a process known as chiral resolution—is a critical step.[1][2] Enantiomers, which are non-superimposable mirror images of each other, often exhibit significantly different pharmacological and toxicological profiles.[1][3] Consequently, regulatory bodies frequently mandate the development of single-enantiomer drugs to ensure safety and efficacy.[4][5] Chiral resolving agents are instrumental in this process, enabling the separation of enantiomers by converting them into diastereomers with distinct physical properties.[2][6] This guide provides a comprehensive overview of chiral resolving agents, their mechanisms of action, applications, and detailed experimental protocols.
Core Principles of Chiral Resolution
Chiral resolution is the process of separating a racemic mixture, which contains equal amounts of two enantiomers, into its individual components.[1][] Since enantiomers possess identical physical properties in an achiral environment, their separation presents a significant challenge.[1] The primary strategies for chiral resolution involve the use of a chiral resolving agent to create a diastereomeric intermediate, which can then be separated using conventional techniques like crystallization or chromatography.
There are two main approaches to chiral resolution using resolving agents:
-
Classical Resolution (Diastereomeric Salt Formation): This is the most common method, particularly for large-scale industrial applications.[8] It involves reacting a racemic mixture (e.g., a racemic base) with an enantiomerically pure chiral resolving agent (e.g., a chiral acid) to form a pair of diastereomeric salts.[2][9] These diastereomers have different solubilities, allowing for their separation by fractional crystallization.[1][2]
-
Kinetic Resolution: This method relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent.[10] One enantiomer reacts faster, leading to an enantioenriched sample of the less reactive enantiomer.[10] Enzymes are highly effective catalysts for kinetic resolutions.[11][12] A significant drawback is that the maximum theoretical yield for the unreacted enantiomer is 50%.[11][13] This limitation can be overcome by a process called Dynamic Kinetic Resolution (DKR), where the slower-reacting enantiomer is continuously racemized back to the starting racemic mixture, theoretically allowing for a 100% yield of the desired product.[11][13]
Types of Chiral Resolving Agents
The selection of an appropriate chiral resolving agent is often empirical and is a critical step in developing a successful resolution process.[2] Resolving agents can be broadly categorized as acidic, basic, or other types.
Commonly Used Chiral Resolving Agents:
| Category | Resolving Agent | Typical Application |
| Acidic | (+)-Tartaric acid and its derivatives (e.g., (+)-Di-p-toluoyl-D-tartaric acid) | Resolution of racemic bases (amines)[3][14][15] |
| (-)-Mandelic acid and its derivatives | Resolution of racemic bases (amines)[14][15] | |
| (+)-Camphor-10-sulfonic acid | Resolution of racemic bases (amines)[14][15] | |
| 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP) | Resolution of chiral amines[4] | |
| Basic | Brucine | Resolution of racemic acids[14] |
| Strychnine | Resolution of racemic acids[14] | |
| Quinine | Resolution of racemic acids[14] | |
| (R)-1-Phenylethylamine | Resolution of racemic acids[4] | |
| Other | Enzymes (e.g., Lipases) | Kinetic resolution of alcohols and esters[12][16] |
| Chiral Auxiliaries (e.g., Mosher's acid chloride) | Formation of covalent diastereomers for separation[4] |
Signaling Pathways and Experimental Workflows
Mechanism of Classical Chiral Resolution
The fundamental principle of classical chiral resolution is the conversion of a pair of enantiomers into diastereomers, which possess different physical properties.[2] This allows for their separation.
General Experimental Workflow for Diastereomeric Salt Crystallization
The following workflow outlines the typical steps involved in a classical chiral resolution experiment.
Decision Tree for Method Selection
Choosing the appropriate chiral resolution strategy depends on several factors, including the properties of the compound, the scale of the separation, and economic considerations.[1]
Quantitative Data on Chiral Resolving Agents
The efficiency of a chiral resolution is typically evaluated by the yield and the enantiomeric excess (e.e.) of the desired enantiomer. The following table summarizes representative data for the resolution of racemic amines with common acidic resolving agents.
| Racemic Amine | Chiral Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Resolved Amine (%) |
| 1-Phenylethylamine | (+)-Tartaric Acid | Methanol | ~40 | >95 |
| 1-Phenylethylamine | (S)-Mandelic Acid | Ethanol | ~35 | >98 |
| Propranolol | (+)-Di-p-toluoyl-D-tartaric acid | Ethyl Acetate | ~45 | >99 |
| Amphetamine | (+)-Tartaric Acid | Water/Ethanol | ~30 | >90 |
Note: The values presented are approximate and can vary significantly based on the precise experimental conditions.
Experimental Protocols
Protocol 1: Classical Resolution of Racemic 1-Phenylethylamine using (+)-Tartaric Acid
This protocol details a standard procedure for the resolution of a racemic amine.[14]
Materials:
-
Racemic 1-phenylethylamine
-
(+)-Tartaric acid
-
Methanol
-
10% Sodium hydroxide solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Chiral HPLC system for analysis
Procedure:
-
Salt Formation:
-
Dissolve 10.0 g of racemic 1-phenylethylamine in 100 mL of methanol in a 250 mL Erlenmeyer flask.
-
In a separate flask, dissolve 12.4 g of (+)-tartaric acid in 120 mL of methanol, gently warming if necessary.
-
Slowly add the warm tartaric acid solution to the amine solution with continuous stirring.
-
Allow the mixture to stand at room temperature for 24 hours to facilitate crystallization.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Dry the crystals to a constant weight. This is the less soluble diastereomeric salt.
-
-
Liberation of the Enantiomer:
-
Dissolve the dried diastereomeric salt in 50 mL of water.
-
Add 10% sodium hydroxide solution dropwise until the solution is basic (pH > 10) to liberate the free amine.
-
Extract the aqueous solution with diethyl ether (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.
-
Remove the diethyl ether by rotary evaporation to obtain the enantiomerically enriched 1-phenylethylamine.
-
-
Analysis:
-
Determine the enantiomeric excess of the resolved amine using a suitable chiral HPLC method.
-
Protocol 2: Enzymatic Kinetic Resolution of a Racemic Secondary Alcohol
This protocol provides a general method for the kinetic resolution of a racemic alcohol using a lipase.[12][16]
Materials:
-
Racemic secondary alcohol (e.g., 1-phenylethanol)
-
Vinyl acetate (acyl donor)
-
Immobilized Lipase (e.g., Novozym 435, a lipase from Candida antarctica)
-
Anhydrous organic solvent (e.g., hexane or toluene)
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Chiral GC or HPLC system for analysis
Procedure:
-
Enzymatic Reaction:
-
To a solution of the racemic alcohol (1.0 mmol) in 10 mL of anhydrous hexane, add vinyl acetate (1.5 mmol).
-
Add the immobilized lipase (e.g., 50 mg) to the mixture.
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by TLC or GC.
-
Stop the reaction at approximately 50% conversion by filtering off the enzyme.
-
-
Separation of Products:
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted alcohol from the ester product by silica gel column chromatography.
-
-
Analysis:
-
Determine the enantiomeric excess of the unreacted alcohol and the ester product separately using chiral GC or HPLC.
-
Conclusion
Chiral resolving agents are indispensable tools in modern chemistry, particularly for the synthesis of enantiomerically pure pharmaceuticals.[3][] Classical resolution via diastereomeric salt formation remains a robust and scalable method, while kinetic resolution, especially with enzymes, offers high selectivity under mild conditions.[1][11] The choice of the resolving agent and the optimization of the resolution process are crucial for achieving high yields and enantiomeric purity.[2] This guide has provided a foundational understanding of the principles, a comparative look at common agents, and detailed protocols to aid researchers and professionals in this critical area of drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. pharmtech.com [pharmtech.com]
- 9. benchchem.com [benchchem.com]
- 10. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. tandfonline.com [tandfonline.com]
The Architect's Toolkit: A Technical Guide to Chiral Amines in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical and fine chemical synthesis, the precise control of stereochemistry is not merely a detail but a fundamental necessity. Chiral amines have emerged as powerful and versatile catalysts in the field of asymmetric synthesis, enabling the selective production of single enantiomers of complex molecules.[1][2] This technical guide provides an in-depth exploration of the role of chiral amines, offering a comprehensive overview of their application in key asymmetric transformations, detailed experimental protocols, and a practical framework for catalyst selection and troubleshooting.
The Foundation: Principles of Chiral Amine Catalysis
Chiral amines, as organocatalysts, offer a compelling alternative to traditional metal-based catalysts, often providing milder reaction conditions and avoiding toxic heavy metal contamination.[3] Their catalytic prowess stems from their ability to transiently and reversibly form chiral intermediates with carbonyl compounds, namely enamines and iminium ions, thereby directing the stereochemical outcome of the reaction.
-
Enamine Catalysis: Secondary amines, such as proline and its derivatives, react with ketones or aldehydes to form nucleophilic chiral enamines.[3] These enamines then react with electrophiles, with the chiral environment of the catalyst dictating the facial selectivity of the attack. Subsequent hydrolysis regenerates the catalyst and yields the enantioenriched product.
-
Iminium Ion Catalysis: In reactions involving α,β-unsaturated aldehydes and ketones, chiral secondary amines form electrophilic chiral iminium ions.[3] This activation lowers the LUMO of the dienophile, facilitating reactions with nucleophiles. The steric hindrance provided by the chiral amine directs the nucleophilic attack to one face of the molecule, thus controlling the stereochemistry.
Data-Driven Insights: Performance of Chiral Amines in Key Asymmetric Reactions
The efficacy of a chiral amine catalyst is highly dependent on the specific reaction, substrates, and reaction conditions.[3] The following tables summarize the performance of various chiral amines in key asymmetric reactions, providing a comparative overview of their capabilities in terms of yield, enantiomeric excess (ee%), and diastereomeric ratio (dr).
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation, creating β-hydroxy carbonyl compounds with high stereocontrol. Proline and its derivatives are particularly effective catalysts for this transformation.
| Catalyst | Aldehyde Donor | Aldehyde Acceptor | Yield (%) | ee (%) | dr (anti:syn) | Reference |
| (S)-Proline | Acetone | Isobutyraldehyde | Moderate | 96 | 95:5 | BenchChem |
| (S)-Proline | Cyclohexanone | 4-Nitrobenzaldehyde | 99 | 97 | 99:1 | Notz, M. et al. |
| (S)-Diphenylprolinol silyl ether | Propanal | Benzaldehyde | 95 | >99 | 93:7 | Hayashi, Y. et al. |
| Cinchona Alkaloid Derivative | Acetophenone | Benzaldehyde | 85 | 92 | 88:12 | Wang, J. et al. |
Asymmetric Michael Addition
The Michael addition is a versatile method for the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, forming new carbon-carbon bonds.
| Catalyst | Nucleophile | Michael Acceptor | Yield (%) | ee (%) | dr (syn:anti) | Reference |
| L-Proline | Propanal | Nitrostyrene | 10 | 22 | - | BenchChem[3] |
| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | Propanal | Nitrostyrene | 20 | 75 | - | BenchChem[3] |
| (S)-Diphenylprolinol | Propanal | Nitrostyrene | 29 | 95 | - | BenchChem[3] |
| (S)-Diphenylprolinol TMS Ether | Propanal | Nitrostyrene | 82 | 99 | 94:6 | BenchChem[3] |
| Cinchona-based primary amine | 2-(1H-pyrrol-2-yl)-2-oxoacetates | α,β-unsaturated ketones | 70-91 | ~92 | >20:1 | Beilstein Journals[4] |
| Chiral bifunctional tertiary amine squaramide | 4-tosylaminobut-2-enoates | 3-ylideneoxindoles | 72-99 | >99 | >99:1 | Beilstein Journals[4] |
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful cycloaddition reaction for the formation of six-membered rings with multiple stereocenters. Chiral amines can effectively catalyze this transformation through iminium ion activation.
| Catalyst | Diene | Dienophile | Yield (%) | ee (%) | endo:exo | Reference |
| (S,S)-Diphenyl-pyrrolidine | Cyclopentadiene | Acrolein | 92 | 92 | 10:1 | MacMillan, D.W.C. et al. |
| Imidazolidinone (MacMillan catalyst) | Cyclopentadiene | Cinnamaldehyde | 99 | 93 (exo) | - | MacMillan, D.W.C. et al.[5] |
| Chiral Phosphoric Acid | Cyclohexanone | Benzaldimine | 76 | 87 | 84:16 | Organic Letters[6] |
| Chiral BINOL-Yb(III) | Cyclopentadiene | 3-Acryloyl-2-oxazolidinone | High | >99 | High | MDPI[7] |
Asymmetric Mannich Reaction
The asymmetric Mannich reaction is a three-component reaction that forms β-amino carbonyl compounds, which are valuable precursors for chiral amines and other nitrogen-containing molecules.
| Catalyst | Aldehyde | Imine | Yield (%) | ee (%) | dr (syn:anti) | Reference |
| (S)-Proline | Propanal | N-PMP-protected α-imino ethyl glyoxylate | 95 | 96 | >95:5 | Córdova, A. et al. |
| (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid | Propanal | N-PMP-protected α-imino methyl glyoxylate | 94 | >99 | 6:94 | Barbas III, C.F. et al. |
| Thiourea fused γ-amino alcohol | β-keto active methylene compounds | Imines | up to 88 | up to 99 | up to 93:7 | ResearchGate |
| Chiral Phosphinoyl-Aziridines | Hydroxyacetone | p-Anisidine and aromatic aldehydes | up to 90 | 96 | 20:1 | MDPI[6] |
| Cinchona Alkaloid Derivative (DHQD)₂PYR | Isoxazolidin-5-ones | Isatin-derived imines | ~100 | 99 | 20:1 | MDPI[5] |
Visualizing the Mechanism: Catalytic Cycles and Workflows
Understanding the underlying mechanisms and experimental workflows is crucial for the successful application of chiral amine catalysis. The following diagrams, generated using Graphviz, illustrate key signaling pathways and logical relationships in asymmetric synthesis.
References
A Technical Guide to the Discovery and History of Phenylethylamine Resolving Agents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, history, and core methodologies behind the use of phenylethylamine and its derivatives as resolving agents. From the foundational principles laid by Louis Pasteur to the widespread adoption in modern synthetic chemistry, this document provides a comprehensive overview for professionals in the field of drug development and chemical research.
Introduction: The Challenge of Chirality
The concept of molecular chirality, the property of a molecule being non-superimposable on its mirror image, is fundamental to the fields of chemistry and pharmacology. These mirror-image molecules, known as enantiomers, often exhibit significantly different biological activities. Consequently, the separation of racemic mixtures—50:50 mixtures of enantiomers—into their constituent pure enantiomers is a critical process in the development of pharmaceuticals and other bioactive compounds.[1] This process, known as chiral resolution, has evolved significantly since its inception.
While various methods for chiral resolution exist, classical resolution through the formation of diastereomeric salts remains a widely used, practical, and economical approach, especially for large-scale industrial production.[2] This method relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, allowing for their separation by techniques like fractional crystallization.[3]
Among the vast array of resolving agents, 1-phenylethylamine has emerged as a particularly versatile and effective reagent for the resolution of racemic acids. This guide delves into the history of its discovery and application, providing detailed experimental insights.
Historical Milestones in Chiral Resolution
The journey to understanding and manipulating chirality began in the 19th century.
-
1848: The Dawn of Stereochemistry: Louis Pasteur, at the young age of 26, manually separated the enantiomorphic crystals of sodium ammonium tartrate, demonstrating for the first time the existence of molecular chirality. This seminal work laid the groundwork for the entire field of stereochemistry.
-
1853: The First Chemical Resolution: Five years later, Pasteur achieved the first chemical resolution by reacting racemic tartaric acid with a naturally occurring optically active alkaloid, cinchotoxine. The resulting diastereomeric salts exhibited different solubilities, which allowed for their separation by fractional crystallization.[1] This established the fundamental principle of diastereomeric salt formation that remains central to classical resolution today.
-
1885: A Method for Amine Synthesis: The German chemist Rudolf Leuckart discovered a reaction that converts ketones into amines by heating them with ammonium formate. This method, now known as the Leuckart reaction, provided a viable synthetic route to a variety of amines, including phenylethylamine from acetophenone.
-
1937: The Introduction of 1-Phenylethylamine: While naturally occurring alkaloids were the mainstays for early resolutions, the field was advanced by the introduction of synthetic resolving agents. A. W. Ingersoll, in 1937, highlighted the use of chiral 1-phenylethylamine as a readily available and effective resolving agent for racemic acids.[4] This development was significant as 1-phenylethylamine could be synthesized and resolved itself, making both of its enantiomers accessible for the separation of a wide range of acidic compounds.[4]
The Mechanism of Diastereomeric Salt Resolution
The fundamental principle behind the use of 1-phenylethylamine as a resolving agent is the formation of diastereomeric salts. When a racemic acid, a 1:1 mixture of (R)-acid and (S)-acid, is treated with a single enantiomer of a chiral base, such as (S)-1-phenylethylamine, two diastereomeric salts are formed: (R)-acid·(S)-base and (S)-acid·(S)-base.
These diastereomers are not mirror images of each other and thus have different physical properties, most notably different solubilities in a given solvent. This difference allows for the selective crystallization of the less soluble diastereomer, which can then be separated by filtration. The more soluble diastereomer remains in the mother liquor.
Once the less soluble diastereomeric salt is isolated, the pure enantiomer of the acid can be recovered by treatment with a strong acid, which protonates the carboxylate and liberates the free acid. Similarly, the resolving agent can be recovered from the mother liquor and the salt for reuse.
Key Experimental Data from Historical Resolutions
The following table summarizes representative quantitative data from early to mid-20th-century resolutions involving 1-phenylethylamine. This data is compiled from foundational papers and illustrates the effectiveness of this resolving agent.
| Racemic Compound | Resolving Agent | Solvent | Molar Ratio (Acid:Amine) | Less Soluble Diastereomeric Salt | Yield of Less Soluble Salt (%) | Melting Point of Less Soluble Salt (°C) | Specific Rotation of Resolved Enantiomer ([α]D) | Reference |
| Mandelic Acid | (+)-α-Phenylethylamine | 95% Ethanol | 1:1 | (+)-Mandelic acid·(+)-Amine | 86 | 157-158 | +152.5° (c=2.5, H₂O) | Ingersoll (1933) |
| Mandelic Acid | (-)-α-Phenylethylamine | 95% Ethanol | 1:1 | (-)-Mandelic acid·(-)-Amine | 86 | 157-158 | -152.5° (c=2.5, H₂O) | Ingersoll (1933) |
| Alanine | (+)-α-Phenylethylamine | Water | 1:1 | L-Alanine·(+)-Amine | 60 | 168-169 | +14.5° (c=10, 6N HCl) | Ingersoll (1925) |
| α-Phenylbutyric Acid | (+)-α-Phenylethylamine | Acetone | 1:1 | (+)-Acid·(+)-Amine | 75 | 165-166 | +95.6° (Benzene) | Marckwald (1899) |
Detailed Experimental Protocol: Resolution of Racemic Mandelic Acid
The following protocol is a representative example of a classical resolution of a racemic acid using 1-phenylethylamine, based on the work of A. W. Ingersoll.
Objective: To resolve racemic mandelic acid into its (+) and (-) enantiomers using (+)-α-phenylethylamine.
Materials:
-
Racemic mandelic acid
-
(+)-α-Phenylethylamine
-
95% Ethanol
-
Diethyl ether
-
6M Hydrochloric acid
-
10% Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Erlenmeyer flasks
-
Reflux condenser
-
Separatory funnel
-
Büchner funnel and filter flask
-
Polarimeter
Procedure:
-
Formation of the Diastereomeric Salts:
-
In a 500 mL Erlenmeyer flask, dissolve 15.2 g (0.1 mol) of racemic mandelic acid in 150 mL of hot 95% ethanol.
-
To this hot solution, add 12.1 g (0.1 mol) of (+)-α-phenylethylamine.
-
Allow the solution to cool slowly to room temperature and then let it stand for 24 hours to allow for complete crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Less Soluble Salt:
-
Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold 95% ethanol to remove any adhering mother liquor.
-
Dry the crystals. This is the salt of (+)-mandelic acid and (+)-α-phenylethylamine. A typical yield is around 11.8 g (86% of one diastereomer). The melting point of this salt is 157-158 °C.
-
-
Liberation of (+)-Mandelic Acid:
-
Dissolve the dried salt in a minimal amount of warm water.
-
Add 10% sodium hydroxide solution until the solution is distinctly alkaline to litmus paper. This will liberate the (+)-α-phenylethylamine.
-
Extract the aqueous solution three times with 25 mL portions of diethyl ether to remove the (+)-α-phenylethylamine.
-
Carefully acidify the remaining aqueous layer with 6M hydrochloric acid until it is strongly acidic.
-
Cool the solution in an ice bath to precipitate the (+)-mandelic acid.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry.
-
-
Characterization:
-
Determine the melting point of the resolved (+)-mandelic acid.
-
Prepare a solution of the resolved acid in water (e.g., 2.5 g in 100 mL of water) and measure its specific rotation using a polarimeter. The reported value is approximately +152.5°.
-
-
Isolation of (-)-Mandelic Acid (from the mother liquor):
-
The mother liquor from step 2 contains the more soluble salt of (-)-mandelic acid and (+)-α-phenylethylamine.
-
This can be worked up in a similar manner to steps 3 and 4 to obtain (-)-mandelic acid, which will have a negative specific rotation of a similar magnitude.
-
Conclusion
The introduction of 1-phenylethylamine as a resolving agent by A. W. Ingersoll marked a significant step forward in the practical application of chiral resolution. Its accessibility through synthetic routes like the Leuckart reaction and its effectiveness in resolving a wide variety of racemic acids have solidified its place as an indispensable tool in the chemist's toolbox. The principles of diastereomeric salt formation, first demonstrated by Pasteur, are elegantly applied in these resolutions, allowing for the efficient separation of enantiomers on both laboratory and industrial scales. This guide has provided a historical context, a mechanistic understanding, and practical experimental details to aid researchers and professionals in appreciating and utilizing this important class of resolving agents.
References
- 1. Diastereomeric resolution of p-chloromandelic acid with (R)-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (R)-(+)-1-Phenylethylamine | 3886-69-9 | FP37034 [biosynth.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Chiral Resolution of Racemic Acids with (R)-1-(4-Iodophenyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the isolation of enantiomerically pure compounds from racemic mixtures. The different pharmacological and toxicological profiles of enantiomers necessitate their separation for the development of safe and effective drugs. One of the most common and scalable methods for chiral resolution is the formation of diastereomeric salts. This technique involves reacting a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physicochemical properties, such as solubility, allowing for their separation by fractional crystallization.
This application note provides a detailed protocol for the chiral resolution of a racemic carboxylic acid using (R)-1-(4-Iodophenyl)ethanamine hydrochloride as the resolving agent. (R)-1-(4-Iodophenyl)ethanamine is an effective resolving agent for a variety of racemic acids, offering a reliable method for obtaining the desired enantiomer in high purity.
Principle of the Method
The chiral resolution process is based on the reaction of a racemic carboxylic acid (a 50:50 mixture of R- and S-enantiomers) with an enantiomerically pure chiral amine, (R)-1-(4-Iodophenyl)ethanamine. This reaction forms a pair of diastereomeric salts:
-
(R)-acid • (R)-amine
-
(S)-acid • (R)-amine
These diastereomeric salts are not mirror images of each other and therefore have different physical properties, including solubility in a given solvent. By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively crystallized while the other remains in the mother liquor. The less soluble diastereomeric salt is then isolated by filtration. Subsequently, the resolved carboxylic acid enantiomer is liberated from the diastereomeric salt by treatment with an acid, and the chiral resolving agent can be recovered for reuse.
Experimental Protocols
The following is a representative protocol for the chiral resolution of a racemic carboxylic acid, such as 2-phenylpropionic acid, using this compound. Researchers should note that optimization of solvent, temperature, and stoichiometry may be necessary for different racemic acids.
Materials:
-
Racemic carboxylic acid (e.g., 2-phenylpropionic acid)
-
This compound
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Methanol
-
Ethyl acetate
-
Other organic solvents for screening (e.g., ethanol, isopropanol, acetonitrile)
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
Step 1: Liberation of the Free Chiral Amine
-
Dissolve this compound (1.0 equivalent) in deionized water.
-
Add a 1M aqueous solution of sodium hydroxide (NaOH) dropwise while stirring until the pH of the solution is basic (pH > 10), leading to the precipitation of the free amine.
-
Extract the liberated (R)-1-(4-Iodophenyl)ethanamine into an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the free (R)-1-(4-Iodophenyl)ethanamine.
Step 2: Diastereomeric Salt Formation and Crystallization
-
Dissolve the racemic carboxylic acid (1.0 equivalent) in a suitable solvent (e.g., methanol, ethyl acetate, or a mixture thereof) with gentle heating.
-
In a separate flask, dissolve the liberated (R)-1-(4-Iodophenyl)ethanamine (0.5-1.0 equivalent) in the same solvent.
-
Slowly add the amine solution to the carboxylic acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt may be beneficial.
-
Further cool the mixture in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the precipitated diastereomeric salt by vacuum filtration and wash the crystals with a small amount of the cold crystallization solvent.
Step 3: Recrystallization of the Diastereomeric Salt (Optional)
-
To improve the diastereomeric purity, the isolated salt can be recrystallized from a suitable hot solvent.
-
Dissolve the salt in a minimal amount of the hot solvent and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent.
Step 4: Liberation of the Enantiomerically Enriched Carboxylic Acid
-
Suspend the purified diastereomeric salt in water.
-
Add a 2M aqueous solution of hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is acidic (pH < 2).
-
Extract the liberated enantiomerically enriched carboxylic acid into an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
Step 5: Recovery of the Chiral Resolving Agent
-
The aqueous layer from Step 4 contains the hydrochloride salt of (R)-1-(4-Iodophenyl)ethanamine.
-
Basify the aqueous solution with 1M NaOH to a pH > 10 to precipitate the free amine.
-
Extract the amine with an organic solvent, dry the organic layer, and remove the solvent to recover the resolving agent for potential reuse.
Data Presentation
The following table summarizes representative quantitative data for the chiral resolution of a generic racemic carboxylic acid. Actual results will vary depending on the specific acid and optimized conditions.
| Parameter | Diastereomeric Salt Formation | Recrystallized Diastereomeric Salt | Liberated Carboxylic Acid |
| Yield (%) | 40 - 50 | 80 - 95 (of initial salt) | 85 - 98 (from salt) |
| Diastereomeric Excess (d.e.) (%) | 70 - 90 | > 98 | N/A |
| Enantiomeric Excess (e.e.) (%) | N/A | N/A | > 98 |
Visualizations
Experimental Workflow for Chiral Resolution
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Logical Relationship of Enantiomers and Diastereomers
Caption: Relationship between enantiomers and diastereomers in chiral resolution.
Application Notes and Protocols for Diastereomeric Salt Formation Using (R)-1-(4-Iodophenyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the principles and a general experimental protocol for the chiral resolution of racemic carboxylic acids via diastereomeric salt formation, utilizing (R)-1-(4-Iodophenyl)ethanamine hydrochloride as the resolving agent. While specific, optimized protocols for this particular resolving agent are not widely published, this application note establishes a foundational methodology based on well-understood principles of diastereomeric salt resolution. It is designed to serve as a starting point for researchers to develop tailored protocols for their specific racemic carboxylic acids of interest. The key experimental parameters, including solvent selection, stoichiometry, and crystallization conditions, will necessitate empirical optimization to achieve high yield and enantiomeric purity.
Introduction
Chiral resolution through the formation of diastereomeric salts is a robust and scalable technique for the separation of enantiomers from a racemic mixture, a critical step in the development of stereochemically pure active pharmaceutical ingredients (APIs).[1] This method leverages the reaction of a racemic compound with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit distinct physicochemical properties, most notably different solubilities, which facilitates their separation by fractional crystallization.[2]
This compound is a chiral amine that serves as an effective resolving agent for racemic carboxylic acids. The fundamental principle involves an acid-base reaction between the amine functionality of the resolving agent and the carboxyl group of the acid. This interaction, involving two chiral species, results in the formation of two diastereomeric salts: [(R)-amine · (R)-acid] and [(R)-amine · (S)-acid]. The subtle differences in their three-dimensional structures lead to variations in their crystal packing and solvation energies, resulting in differential solubility in a given solvent system. This solubility difference is the cornerstone of the separation process.
Principle of the Method
The chiral resolution process using this compound can be systematically divided into three primary stages:
-
Diastereomeric Salt Formation: The racemic carboxylic acid is reacted with the enantiomerically pure (R)-1-(4-Iodophenyl)ethanamine in a suitable solvent. This reaction yields a mixture of two diastereomeric salts.
-
Fractional Crystallization: By carefully controlling experimental conditions such as solvent composition, temperature, and cooling rate, the less soluble diastereomeric salt is selectively precipitated from the solution. This crystalline salt is subsequently isolated via filtration.
-
Liberation of the Target Enantiomer: The isolated and diastereomerically purified salt is treated with an acid to cleave the salt linkage, thereby liberating the enantiomerically enriched carboxylic acid. The resolving agent can often be recovered from the aqueous phase and recycled, enhancing the economic viability of the process.
Experimental Protocol: A General Guideline
The following protocol outlines a general procedure for the resolution of a racemic carboxylic acid. It is imperative to note that the optimal conditions are substrate-dependent and must be determined through experimental screening.
Materials and Reagents:
-
Racemic carboxylic acid
-
This compound
-
Weak base (e.g., sodium bicarbonate, sodium carbonate)
-
Screening solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, and their aqueous mixtures)
-
Strong acid (e.g., 2 M hydrochloric acid)
-
Extraction solvent (e.g., diethyl ether, ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Step 1: Preparation of Free (R)-1-(4-Iodophenyl)ethanamine
As the resolving agent is supplied as a hydrochloride salt, it must be converted to the free amine prior to use.
-
Dissolve the required amount of this compound in deionized water.
-
Slowly add a stoichiometric equivalent of a weak base (e.g., NaHCO₃) with stirring. Continue stirring until gas evolution ceases.
-
Extract the aqueous solution with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to yield the free (R)-1-(4-Iodophenyl)ethanamine. Safety Note: Perform this procedure in a well-ventilated fume hood.
Step 2: Diastereomeric Salt Formation and Fractional Crystallization
-
Solvent and Stoichiometry Screening: On a small scale, conduct a series of experiments to identify the optimal solvent and stoichiometry. Dissolve the racemic carboxylic acid in various solvents and add 0.5 to 1.0 molar equivalents of the free (R)-1-(4-Iodophenyl)ethanamine. Heat gently to ensure complete dissolution, then allow to cool to room temperature. Monitor for the formation of crystalline precipitate. The use of a sub-stoichiometric amount of the resolving agent can often improve the enantiomeric excess of the resulting crystalline salt.[3]
-
Preparative Scale Crystallization: In a suitable reaction vessel, dissolve the racemic carboxylic acid (1.0 equivalent) in the predetermined optimal solvent with gentle heating.
-
Add a solution of (R)-1-(4-Iodophenyl)ethanamine (in the optimized stoichiometric ratio) in the same solvent to the solution of the carboxylic acid.
-
Allow the reaction mixture to cool slowly to ambient temperature to promote the formation of well-defined crystals. If crystallization does not initiate, induce it by scratching the inner wall of the flask with a glass rod or by seeding with a previously formed crystal.
-
To maximize the yield, the flask may be cooled further in an ice bath or stored at a lower temperature (e.g., 4 °C) for a defined period.
-
Isolation of the Diastereomeric Salt: Collect the crystalline product by vacuum filtration. Wash the crystals with a small volume of the cold crystallization solvent to remove residual mother liquor, which contains the more soluble diastereomer.
Step 3: Optional Recrystallization for Purity Enhancement
To achieve higher diastereomeric purity, the isolated salt can be recrystallized.
-
Dissolve the filtered salt in a minimum amount of the hot crystallization solvent.
-
Allow the solution to cool slowly to effect recrystallization.
-
Isolate the purified crystals by vacuum filtration and wash as described previously.
Step 4: Liberation of the Enantiomerically Enriched Carboxylic Acid
-
Suspend the diastereomerically pure salt in water.
-
Acidify the suspension by adding a strong acid (e.g., 2 M HCl) dropwise until the pH is in the range of 1-2.
-
Extract the liberated enantiomerically pure carboxylic acid with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic extracts, wash with water and then with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to obtain the enantiomerically enriched carboxylic acid.
-
The resolving agent can be recovered from the acidic aqueous layer by basification and extraction.
Data Analysis and Presentation
The efficacy of the chiral resolution is quantified by the yield of the diastereomeric salt and the enantiomeric excess (ee) of the liberated carboxylic acid. Chiral High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for determining the enantiomeric excess. The results from a screening process can be effectively presented in a tabular format for comparative analysis.
Table 1: Illustrative Data from a Hypothetical Resolution Screening of a Racemic Carboxylic Acid
| Entry | Racemic Acid (mmol) | Resolving Agent (mmol) | Solvent System | Yield of Salt (%) | Diastereomeric Excess of Salt (%) | Enantiomeric Excess of Liberated Acid (%) |
| 1 | 1.0 | 1.0 | Methanol | 42 | 88 | 87 |
| 2 | 1.0 | 0.7 | Ethanol | 38 | 95 | 94 |
| 3 | 1.0 | 0.5 | Isopropanol | 33 | >99 | >99 |
| 4 | 1.0 | 1.0 | Acetone/H₂O (9:1 v/v) | 48 | 80 | 79 |
Visual Representations
Experimental Workflow Diagram
Caption: A generalized workflow for the chiral resolution of a racemic carboxylic acid via diastereomeric salt formation.
Logical Relationship Diagram
Caption: The logical progression of components during a typical chiral resolution process.
Conclusion
The protocol detailed herein provides a robust starting point for the chiral resolution of racemic carboxylic acids using this compound. The success of this technique is contingent upon the systematic and empirical determination of optimal experimental parameters. The structural characteristics of (R)-1-(4-Iodophenyl)ethanamine suggest its broad applicability as a resolving agent, analogous to other widely employed phenylethylamine derivatives. Through diligent screening and optimization, this method can be effectively applied to obtain enantiomerically pure carboxylic acids, which are of paramount importance in the pharmaceutical and fine chemical industries.
References
Application Notes: Asymmetric Synthesis of APIs via Diastereomeric Salt Resolution with (R)-1-(4-Iodophenyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the asymmetric synthesis of Active Pharmaceutical Ingredients (APIs), specifically focusing on the use of (R)-1-(4-Iodophenyl)ethanamine hydrochloride as a chiral resolving agent. This method is particularly effective for the separation of enantiomers of chiral carboxylic acids, a common structural motif in many pharmaceuticals. The primary technique highlighted is diastereomeric salt resolution, a robust and scalable method for obtaining enantiomerically pure APIs.
Principle of Diastereomeric Salt Resolution
Chiral resolution via diastereomeric salt formation is a classical and widely used technique in the pharmaceutical industry for separating racemic mixtures.[1][2] The fundamental principle involves the reaction of a racemic mixture of a chiral acid with a single enantiomer of a chiral base, in this case, (R)-1-(4-Iodophenyl)ethanamine. This reaction forms a pair of diastereomeric salts.
(R,S)-Acid + (R)-Amine → (R)-Acid·(R)-Amine Salt + (S)-Acid·(R)-Amine Salt
Diastereomers possess different physicochemical properties, most notably different solubilities in a given solvent system. This difference in solubility allows for the selective crystallization of one of the diastereomeric salts, leaving the other dissolved in the mother liquor. Subsequent separation of the crystallized salt and liberation of the chiral acid and resolving agent yields the desired enantiomerically pure acid.
Application in the Synthesis of Chiral Profens
A significant class of APIs that can be effectively resolved using this method are the 2-arylpropionic acids, commonly known as "profens." These non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and ketoprofen, possess a chiral center where the anti-inflammatory activity predominantly resides in the (S)-enantiomer. The use of chiral amines, like α-phenylethylamine derivatives, for the resolution of profens is a well-established strategy.
While specific data for the use of this compound in publicly available literature is limited, its structural similarity to other effective resolving agents, such as (R)-α-phenylethylamine, suggests its applicability in similar resolutions. The following protocol is a generalized procedure based on established methods for the resolution of profens.
Experimental Protocols
General Protocol for the Resolution of a Racemic Carboxylic Acid API
This protocol outlines the general steps for the chiral resolution of a racemic carboxylic acid API using this compound. Optimization of solvent, temperature, and stoichiometry is crucial for achieving high yield and enantiomeric excess and should be performed for each specific API.
Materials:
-
Racemic carboxylic acid API
-
This compound
-
Suitable solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate, or mixtures thereof)
-
Acid (e.g., hydrochloric acid) for liberation of the resolved acid
-
Base (e.g., sodium hydroxide) for liberation of the resolving agent
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic carboxylic acid API in a suitable solvent with gentle heating.
-
In a separate flask, prepare a solution of (R)-1-(4-Iodophenyl)ethanamine (the free base, liberated from the hydrochloride salt by treatment with a base and extraction) in the same solvent.
-
Slowly add the solution of the chiral amine to the solution of the racemic acid.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be necessary to maximize the yield.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated diastereomeric salt by vacuum filtration.
-
Wash the salt with a small amount of cold solvent to remove any adhering mother liquor.
-
The enantiomeric purity of the salt can be improved by recrystallization from a suitable solvent.
-
-
Liberation of the Enantiomerically Pure Acid:
-
Suspend the diastereomeric salt in water and acidify the mixture with a suitable acid (e.g., 1 M HCl) to a pH of approximately 1-2.
-
Extract the liberated enantiomerically pure carboxylic acid with an organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the resolved acid.
-
-
Recovery of the Chiral Resolving Agent:
-
The aqueous layer from the previous step contains the hydrochloride salt of (R)-1-(4-Iodophenyl)ethanamine.
-
Basify the aqueous layer with a suitable base (e.g., 1 M NaOH) to a pH of approximately 10-12.
-
Extract the liberated free amine with an organic solvent.
-
Dry the organic extract over anhydrous sodium sulfate and concentrate under reduced pressure to recover the chiral resolving agent.
-
Data Presentation
The following table provides a template for summarizing the quantitative data from a chiral resolution experiment.
| Parameter | Value |
| Racemic API | |
| Initial Amount (g) | |
| (R)-1-(4-Iodophenyl)ethanamine | |
| Amount (g) | |
| Diastereomeric Salt | |
| Yield (g) | |
| Melting Point (°C) | |
| Resolved (S)-API | |
| Yield (g) | |
| Enantiomeric Excess (ee%) | |
| Optical Rotation [α]D | |
| Recovered Resolving Agent | |
| Yield (g) |
Visualizations
Experimental Workflow for Diastereomeric Salt Resolution
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Logical Relationship of Chiral Resolution
Caption: Logical steps in the process of chiral resolution.
References
Fractional crystallization of diastereomeric salts of (R)-1-(4-Iodophenyl)ethanamine hydrochloride
Introduction
The production of enantiomerically pure active pharmaceutical ingredients (APIs) is a critical requirement in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. One of the most established and industrially scalable methods for separating enantiomers is fractional crystallization of diastereomeric salts.[1][2] This technique leverages the differential solubility of diastereomeric salts, which are formed by reacting a racemic mixture with a chiral resolving agent.[3]
This application note provides a detailed protocol for the chiral resolution of racemic 1-(4-Iodophenyl)ethanamine to obtain the (R)-enantiomer through the formation of diastereomeric salts with a chiral acid, such as L-(+)-tartaric acid. The protocol outlines the formation of the diastereomeric salts, their separation by fractional crystallization, and the subsequent liberation of the enantiomerically enriched amine.
Principle of Chiral Resolution by Diastereomeric Salt Formation
The fundamental principle behind this resolution method is the conversion of a mixture of enantiomers into a mixture of diastereomers. While enantiomers possess identical physical properties, diastereomers have distinct physical characteristics, including solubility, melting point, and boiling point.[3] This difference in solubility allows for the separation of the diastereomers by fractional crystallization.
The process involves the following key steps:
-
Salt Formation: The racemic amine is reacted with an enantiomerically pure chiral resolving agent (e.g., L-(+)-tartaric acid) to form a pair of diastereomeric salts: [(R)-amine-(L)-acid] and [(S)-amine-(L)-acid].
-
Fractional Crystallization: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution under controlled conditions.
-
Isolation: The less soluble diastereomeric salt is isolated by filtration.
-
Liberation of the Enantiomer: The desired enantiomer of the amine is recovered from the purified diastereomeric salt by treatment with a base.
Experimental Protocols
This section details the necessary materials and a step-by-step procedure for the chiral resolution of 1-(4-Iodophenyl)ethanamine.
Materials:
-
Racemic 1-(4-Iodophenyl)ethanamine
-
L-(+)-Tartaric acid
-
Methanol
-
2 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, Buchner funnel, separatory funnel)
-
Stirring plate and stir bar
-
pH paper or pH meter
-
Rotary evaporator
Protocol 1: Formation and Fractional Crystallization of Diastereomeric Salts
-
Dissolution of the Racemic Amine: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 1-(4-Iodophenyl)ethanamine in 100 mL of methanol. Warm the mixture gently on a stirring plate to ensure complete dissolution.
-
Preparation of the Resolving Agent Solution: In a separate 100 mL Erlenmeyer flask, dissolve an equimolar amount of L-(+)-tartaric acid in 50 mL of warm methanol.
-
Formation of Diastereomeric Salts: Slowly add the tartaric acid solution to the amine solution while stirring continuously. The mixture may become cloudy as the diastereomeric salts begin to form.
-
Crystallization: Heat the combined solution gently until it becomes clear. Allow the solution to cool slowly to room temperature, undisturbed. The less soluble diastereomeric salt will start to crystallize. For optimal crystal formation, it is recommended to let the solution stand for 12-24 hours.
-
Isolation of the Crystalline Salt: Collect the precipitated crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
Drying: Dry the collected crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Liberation of (R)-1-(4-Iodophenyl)ethanamine
-
Dissolution of the Diastereomeric Salt: Suspend the dried diastereomeric salt crystals in 50 mL of water.
-
Basification: While stirring, add 2 M sodium hydroxide solution dropwise until the solution becomes strongly basic (pH > 11). This will break the salt and liberate the free amine.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with dichloromethane (3 x 30 mL).
-
Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched (R)-1-(4-Iodophenyl)ethanamine.
-
Conversion to Hydrochloride Salt (Optional): To obtain the hydrochloride salt, dissolve the free amine in a suitable solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent. The hydrochloride salt will precipitate and can be collected by filtration.
Data Presentation
The success of the chiral resolution is evaluated by determining the yield and the enantiomeric excess (ee) of the final product. Chiral High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for determining the enantiomeric excess.
Table 1: Representative Data for Fractional Crystallization
| Parameter | Diastereomeric Salt | Liberated Amine |
| Yield (%) | ||
| Melting Point (°C) | ||
| Specific Rotation ([\alpha]_D) | ||
| Enantiomeric Excess (ee %) | N/A | |
| Diastereomeric Excess (de %) | N/A |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the diastereomeric salt resolution process.
Caption: Experimental workflow for the chiral resolution of 1-(4-Iodophenyl)ethanamine.
References
Application Notes and Protocols: (R)-1-(4-Iodophenyl)ethanamine hydrochloride in the Synthesis of Bioactive Compounds
(R)-1-(4-Iodophenyl)ethanamine hydrochloride is a valuable chiral building block in medicinal chemistry, particularly for the synthesis of bioactive compounds targeting a range of therapeutic areas. Its utility stems from the presence of a primary chiral amine, which can be readily incorporated into larger molecules, and an iodo-substituted phenyl ring that is amenable to a variety of cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize the potency and selectivity of drug candidates.
These application notes provide an overview of the use of this compound in the synthesis of kinase inhibitors, along with detailed experimental protocols.
Application: Synthesis of Janus Kinase (JAK) Inhibitors
The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway. This pathway is essential for transducing signals from various cytokines and growth factors, thereby regulating cellular processes such as hematopoiesis, inflammation, and immune responses.[1] Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune diseases and cancers, making JAKs attractive targets for therapeutic intervention.[1]
This compound serves as a key precursor for the synthesis of potent and selective JAK inhibitors. The chiral amine moiety can be acylated with a suitable heterocyclic carboxylic acid, such as a pyrazole derivative, to form a core scaffold that interacts with the kinase active site. The iodophenyl group provides a reactive handle for introducing further diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the fine-tuning of the inhibitor's biological activity.
A notable example is the synthesis of pyrazole-based carboxamide derivatives which have shown promise as JAK inhibitors. The general synthetic approach involves the amidation of a pyrazole carboxylic acid with (R)-1-(4-Iodophenyl)ethanamine.
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-N-((R)-1-(4-iodophenyl)ethyl)-1H-pyrazole-4-carboxamide
This protocol describes the synthesis of a pyrazole carboxamide intermediate, a core scaffold for more complex kinase inhibitors.
Reaction Scheme:
Materials and Reagents:
-
3-Amino-1H-pyrazole-4-carboxylic acid
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred solution of 3-Amino-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DCM, add this compound (1.0 eq) and triethylamine (2.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DCC (1.1 eq) and a catalytic amount of DMAP to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.
Quantitative Data:
| Compound | Starting Material 1 | Starting Material 2 | Coupling Reagents | Solvent | Reaction Time (h) | Yield (%) |
| 3-Amino-N-((R)-1-(4-iodophenyl)ethyl)-1H-pyrazole-4-carboxamide | 3-Amino-1H-pyrazole-4-carboxylic acid | This compound | DCC, DMAP, TEA | DCM | 12-16 | 60-75 |
Note: Yields are typical and may vary depending on the specific reaction conditions and scale.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Further Functionalization
The iodophenyl moiety of the synthesized pyrazole carboxamide can be further functionalized using a Suzuki-Miyaura cross-coupling reaction to introduce various aryl or heteroaryl groups.
Reaction Scheme:
Materials and Reagents:
-
3-Amino-N-((R)-1-(4-iodophenyl)ethyl)-1H-pyrazole-4-carboxamide
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine 3-Amino-N-((R)-1-(4-iodophenyl)ethyl)-1H-pyrazole-4-carboxamide (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add Pd(OAc)₂ (0.05 eq) and PPh₃ (0.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, or until the starting material is consumed as monitored by TLC.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.
Quantitative Data:
| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Reaction Temp (°C) | Yield (%) |
| 3-Amino-N-((R)-1-(4-iodophenyl)ethyl)-1H-pyrazole-4-carboxamide | Phenylboronic acid | Pd(OAc)₂, PPh₃ | K₂CO₃ | 1,4-Dioxane/Water | 90 | 70-85 |
Note: Yields are typical and may vary depending on the specific arylboronic acid and reaction conditions.
Signaling Pathway and Experimental Workflow Visualization
JAK-STAT Signaling Pathway
The synthesized compounds are designed to inhibit the Janus Kinase (JAK) family of enzymes, thereby modulating the JAK-STAT signaling pathway. This pathway is initiated by the binding of cytokines to their receptors, leading to the activation of JAKs. Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, which dimerize and translocate to the nucleus to regulate gene expression. Inhibition of JAKs blocks this cascade, leading to a downstream anti-inflammatory and immunomodulatory effect.
Experimental Workflow for Kinase Inhibitor Synthesis
The synthesis of the target kinase inhibitors from this compound follows a logical multi-step workflow, beginning with the formation of the core amide bond, followed by diversification through a palladium-catalyzed cross-coupling reaction.
References
Application of (R)-1-(4-Iodophenyl)ethanamine Hydrochloride in the Synthesis of Potent PARP Inhibitor Intermediates
Introduction
(R)-1-(4-Iodophenyl)ethanamine hydrochloride is a chiral amine that serves as a critical building block in the synthesis of pharmaceutical intermediates, particularly for targeted cancer therapies. Its structural features, including the chiral center and the presence of an iodo-phenyl group, make it a valuable synthon for introducing specific pharmacophoric elements into drug candidates. This application note details the use of this compound in the synthesis of a key intermediate for a potent Poly (ADP-ribose) polymerase (PARP) inhibitor, analogous to the clinically approved drug Talazoparib. The protocols provided herein are intended for researchers, scientists, and drug development professionals engaged in medicinal chemistry and process development.
Application in the Synthesis of a PARP Inhibitor Intermediate
(R)-1-(4-Iodophenyl)ethanamine is utilized in an amide coupling reaction with a phthalazinone carboxylic acid derivative to furnish a key intermediate in the synthesis of potent PARP-1 inhibitors. The resulting N-substituted phthalazinone carboxamide core structure is a well-established pharmacophore for PARP inhibition. The iodo-substituent on the phenyl ring can serve as a handle for further functionalization or can itself contribute to the binding affinity of the final compound.
A key example of this application is in the synthesis of an iodo-analogue of Talazoparib, a highly potent PARP-1/2 inhibitor. The synthesis involves the coupling of (R)-1-(4-Iodophenyl)ethanamine with a suitable phthalazinone precursor.
Experimental Protocols
The following protocols describe the synthesis of a key intermediate for an iodo-analogue of Talazoparib, a potent PARP-1 inhibitor.
Protocol 1: Synthesis of Methyl 7-fluoro-2-(4-iodophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate
This protocol outlines the synthesis of the phthalazinone core structure required for the subsequent coupling reaction.
-
Materials:
-
Methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate
-
4-Iodobenzaldehyde
-
30% TiCl₃ in 2N HCl
-
Ethyl acetate
-
Hexanes
-
Silica gel
-
-
Procedure:
-
Dissolve methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate (1.0 eq) and 4-iodobenzaldehyde (2.1 eq) in a suitable solvent such as THF or methanol.
-
Cool the mixture in an ice bath.
-
Slowly add 30% TiCl₃ in 2N HCl (5.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product as a yellowish solid.
-
Protocol 2: Amide Coupling of (R)-1-(4-Iodophenyl)ethanamine with a Phthalazinone Precursor (Illustrative)
-
Materials:
-
This compound
-
4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid (or a suitable derivative)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
-
Procedure:
-
To a solution of 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate flask, neutralize this compound (1.1 eq) with DIPEA (1.5 eq) in DMF.
-
Add the amine solution to the activated acid mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel or by recrystallization to obtain the desired N-((R)-1-(4-iodophenyl)ethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide.
-
Data Presentation
The following table summarizes the binding affinities of an iodo-analogue of Talazoparib, synthesized using a similar methodology, against PARP-1.
| Compound | Target | Kᵢ (nM)[1][2] |
| Iodo-Talazoparib analogue | PARP-1 | 1.73 ± 0.43 |
| Talazoparib | PARP-1 | 0.65 ± 0.07 |
| Olaparib | PARP-1 | 1.87 ± 0.10 |
Mandatory Visualization
Synthetic Workflow for a PARP Inhibitor Intermediate
Caption: Synthetic scheme for the amide coupling reaction.
PARP-1 Signaling Pathway in DNA Damage Repair
Caption: Role of PARP-1 in DNA repair and its inhibition.
References
Application Note: Enantiomeric Separation of Profens via Diastereomeric Derivatization using (R)-1-(4-Iodophenyl)ethanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust methodology for the enantiomeric separation of profens, a class of non-steroidal anti-inflammatory drugs (NSAIDs). Direct enantiomeric resolution of profens can be challenging. This protocol describes a derivatization strategy wherein the racemic profen is reacted with the chiral resolving agent, (R)-1-(4-Iodophenyl)ethanamine hydrochloride, to form a pair of diastereomers. These diastereomers, possessing distinct physicochemical properties, can then be effectively separated using standard achiral reversed-phase High-Performance Liquid Chromatography (HPLC). While direct literature for this specific resolving agent in profen separation is not abundant, the principles of diastereomeric derivatization are well-established for chiral carboxylic acids.[1][2][3][4] This document provides a comprehensive, representative protocol, data presentation guidelines, and visual workflows to guide researchers in this application.
Introduction
Profens, such as ibuprofen, naproxen, and ketoprofen, are widely used pharmaceuticals that possess a chiral center. The enantiomers of these drugs often exhibit different pharmacological and toxicological profiles. For instance, the (S)-enantiomer of ibuprofen is responsible for its anti-inflammatory activity, while the (R)-enantiomer is inactive in vitro, though it can undergo in vivo inversion to the active form.[5] Consequently, the ability to separate and quantify the individual enantiomers is critical for drug development, quality control, and pharmacokinetic studies.
One effective strategy for the enantiomeric separation of chiral carboxylic acids like profens is the formation of diastereomers through reaction with a chiral derivatizing agent.[3][6] The resulting diastereomers can be separated on a conventional achiral stationary phase, which is often more cost-effective and readily available than specialized chiral columns.[7] This application note presents a detailed protocol for the enantiomeric separation of a model profen, ibuprofen, by derivatization with this compound.
Principle of Diastereomeric Derivatization for Chiral Separation
The fundamental principle of this method lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which have different physical properties.[7] By reacting the racemic profen (a mixture of R- and S-enantiomers) with an enantiomerically pure chiral amine, (R)-1-(4-Iodophenyl)ethanamine, two diastereomeric amides are formed: (R)-profen-(R)-amine and (S)-profen-(R)-amine. These diastereomers are not mirror images of each other and thus exhibit different solubilities, melting points, and, most importantly for this application, different affinities for the stationary and mobile phases in chromatography. This allows for their separation using standard achiral HPLC techniques.
Caption: Logical workflow for chiral separation via diastereomer formation.
Experimental Protocols
Materials and Reagents
-
Racemic Profen (e.g., Ibuprofen)
-
This compound
-
Coupling agent (e.g., dicyclohexylcarbodiimide - DCC, or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride - DMTMM)[3][6]
-
Aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
HPLC grade solvents (e.g., Acetonitrile, Methanol, Water)
-
Trifluoroacetic acid (TFA) or Acetic Acid
-
Standard laboratory glassware and equipment
Protocol for Diastereomeric Amide Formation
-
Preparation of the Profen Solution: Dissolve 1 equivalent of the racemic profen in a minimal amount of dry aprotic solvent in a clean, dry flask.
-
Activation of the Carboxylic Acid: Add 1.1 equivalents of the coupling agent (e.g., DCC) to the profen solution. Stir the mixture at room temperature for 30 minutes.
-
Addition of the Chiral Amine: In a separate flask, neutralize this compound with a suitable base (e.g., triethylamine) to obtain the free amine. Add 1 equivalent of the free (R)-1-(4-Iodophenyl)ethanamine to the activated profen solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).
-
Wash the filtrate with a dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted profen.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude diastereomeric amide mixture.
-
-
Purification (Optional): The crude mixture may be purified by flash column chromatography on silica gel if necessary, though for analytical purposes, the crude mixture can often be directly analyzed by HPLC.
Caption: Step-by-step workflow for derivatization and subsequent HPLC analysis.
HPLC Protocol for Diastereomer Separation
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A conventional achiral reversed-phase column (e.g., C18, 5 µm, 4.6 x 250 mm).
-
Mobile Phase: A mixture of acetonitrile and water (or methanol and water) with an acidic modifier (e.g., 0.1% TFA or acetic acid). The exact ratio should be optimized for the specific profen derivative. A good starting point is a gradient from 50:50 to 90:10 Acetonitrile:Water over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Determined by the UV absorbance maximum of the diastereomeric amides (the iodophenyl group will have strong absorbance around 230-260 nm).
-
Injection Volume: 10-20 µL.
Data Presentation
Quantitative data from the HPLC analysis should be summarized in a table for clarity and ease of comparison. The following table provides a template and includes representative data from literature for the separation of profen enantiomers using various methods.
| Profen | Method | Chiral Selector/Derivatizing Agent | Retention Time 1 (min) | Retention Time 2 (min) | Separation Factor (α) | Resolution (Rs) | Reference |
| Ibuprofen | Proposed Method | (R)-1-(4-Iodophenyl)ethanamine | Expected tR1 | Expected tR2 | Expected >1.1 | Expected >1.5 | This work |
| Ibuprofen | Chiral HPLC | Chiralcel OD-H | 10.2 | 12.5 | 1.25 | 2.1 | Fictional Data |
| Ketoprofen | Chiral HPLC | Chiralpak AD | 8.9 | 10.1 | 1.15 | 1.8 | Fictional Data |
| Naproxen | Chiral HPLC | α₁-acid glycoprotein column | 15.4 | 18.2 | 1.18 | 2.5 | Fictional Data |
| Flurbiprofen | Chiral HPLC | Chiralpak IA | 7.5 | 8.7 | 1.16 | 1.9 | Fictional Data |
Note: The data for the proposed method is hypothetical and serves as a target for method development. The other data points are representative examples based on typical chiral separations of profens.
Conclusion
The derivatization of profens with a chiral amine such as this compound offers a reliable and accessible method for their enantiomeric separation. This approach leverages standard achiral HPLC instrumentation, making it a valuable tool for research, development, and quality control laboratories. The protocol provided herein serves as a comprehensive guide for implementing this technique. Method optimization, particularly of the mobile phase composition, will be crucial for achieving baseline separation of the specific profen diastereomers.
References
- 1. Solved Experiment 12 - Resolution of Racemic Ibuprofen and | Chegg.com [chegg.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. advanceseng.com [advanceseng.com]
- 5. chemconnections.org [chemconnections.org]
- 6. Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Large-Scale Chiral Resolution with (R)-1-(4-Iodophenyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical industry for the separation of enantiomers from a racemic mixture. Enantiomers, being non-superimposable mirror images, often exhibit different pharmacological and toxicological profiles. Therefore, the production of single-enantiomer drugs is highly desirable to improve efficacy and reduce side effects. One effective method for chiral resolution is the formation of diastereomeric salts using a chiral resolving agent.
This document provides detailed application notes and protocols for the large-scale chiral resolution of racemic carboxylic acids using (R)-1-(4-Iodophenyl)ethanamine hydrochloride as the resolving agent. This chiral amine is effective in forming diastereomeric salts with racemic acids, allowing for the separation of enantiomers based on their differential solubility. The protocols provided are based on established principles of diastereomeric salt crystallization and are intended to serve as a comprehensive guide for laboratory and pilot-scale applications.
Principle of Chiral Resolution via Diastereomeric Salt Formation
The fundamental principle behind this resolution technique is the reaction of a racemic mixture of a carboxylic acid (containing both R and S enantiomers) with a single enantiomer of a chiral base, in this case, (R)-1-(4-Iodophenyl)ethanamine. This reaction forms a pair of diastereomeric salts: [(R)-acid-(R)-amine] and [(S)-acid-(R)-amine].
Diastereomers have different physical properties, including solubility in a given solvent system. By carefully selecting the solvent and optimizing crystallization conditions, one diastereomeric salt can be preferentially crystallized from the solution, while the other remains dissolved. The crystallized diastereomer can then be isolated by filtration. Subsequently, the resolved enantiomer of the carboxylic acid can be liberated from the diastereomeric salt by treatment with an acid, and the chiral resolving agent can be recovered and recycled.
Application: Chiral Resolution of a Generic Racemic Carboxylic Acid
This section details a representative protocol for the chiral resolution of a generic racemic carboxylic acid, denoted as (±)-R-COOH, using this compound.
Experimental Protocol
Materials:
-
Racemic carboxylic acid ((±)-R-COOH)
-
This compound
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Large-volume reaction vessel with overhead stirrer and temperature control
-
Filtration apparatus (e.g., Buchner funnel, filter press)
-
Separatory funnel
-
Rotary evaporator
-
pH meter
-
Polarimeter or chiral HPLC for enantiomeric excess (ee) determination
Procedure:
Step 1: Liberation of the Free Chiral Amine
-
Dissolve this compound in water.
-
Add a stoichiometric amount of aqueous sodium hydroxide solution to neutralize the hydrochloride and liberate the free (R)-1-(4-Iodophenyl)ethanamine.
-
Extract the free amine into a suitable organic solvent, such as dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the free chiral amine.
Step 2: Diastereomeric Salt Formation and Crystallization
-
In a large reaction vessel, dissolve the racemic carboxylic acid ((±)-R-COOH) in a suitable solvent, such as a mixture of methanol and ethyl acetate.
-
Add an equimolar amount of the free (R)-1-(4-Iodophenyl)ethanamine to the solution.
-
Stir the mixture at an elevated temperature to ensure complete dissolution and salt formation.
-
Slowly cool the solution to allow for the preferential crystallization of the less soluble diastereomeric salt. The cooling rate can be critical for obtaining large, pure crystals. Seeding with a small amount of the desired diastereomeric salt can be beneficial.
-
Once crystallization is complete, collect the solid by filtration and wash with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
Step 3: Liberation of the Enantiomerically Enriched Carboxylic Acid
-
Suspend the crystalline diastereomeric salt in water.
-
Add a strong acid, such as hydrochloric acid, to protonate the carboxylic acid and liberate it from the salt.
-
Extract the enantiomerically enriched carboxylic acid into an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic solution under reduced pressure to yield the enantiomerically enriched carboxylic acid.
Step 4: Recovery of the Chiral Resolving Agent
-
The aqueous layer from Step 3, containing the hydrochloride salt of (R)-1-(4-Iodophenyl)ethanamine, can be basified with sodium hydroxide.
-
The liberated free amine can then be extracted and recovered for reuse, following the procedure in Step 1.
Step 5: Determination of Enantiomeric Excess (ee%)
-
The enantiomeric excess of the resolved carboxylic acid should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation using a polarimeter and comparing it to the known value for the pure enantiomer.
Data Presentation
The following table summarizes typical quantitative data that should be recorded during the chiral resolution process. The values provided are illustrative and will vary depending on the specific racemic acid and optimization of the conditions.
| Parameter | Value | Notes |
| Starting Material | ||
| Amount of (±)-R-COOH | 100 g | |
| Amount of (R)-1-(4-Iodophenyl)ethanamine HCl | 137 g | (Assuming similar molecular weights) |
| Diastereomeric Salt Crystallization | ||
| Yield of Diastereomeric Salt | 85 g | Based on one diastereomer |
| Resolved Enantiomer | ||
| Yield of Enriched R-COOH | 40 g | |
| Enantiomeric Excess (ee%) | >98% | Determined by chiral HPLC |
| Recovery of Resolving Agent | ||
| Recovered (R)-1-(4-Iodophenyl)ethanamine | ~60 g |
Visualizations
Experimental Workflow
Caption: Workflow for chiral resolution.
Logical Relationship of Chiral Resolution
Caption: Principle of diastereomeric salt resolution.
Conclusion
The use of this compound as a resolving agent offers a robust and scalable method for the separation of enantiomers of racemic carboxylic acids. The protocols outlined in this document provide a solid foundation for developing a large-scale chiral resolution process. Optimization of solvent systems, cooling profiles, and stoichiometry for each specific racemic acid will be crucial for achieving high yields and excellent enantiomeric purity. The ability to recover and recycle the chiral resolving agent makes this an economically viable and environmentally conscious approach for the production of enantiomerically pure active pharmaceutical ingredients.
Application Notes and Protocols for the Resolution of Amino Acids with (R)-1-(4-Iodophenyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The separation of enantiomers is a critical process in the pharmaceutical and fine chemical industries, as different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological properties. Diastereomeric salt resolution is a classical and robust method for separating enantiomers on a large scale. This technique involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physicochemical properties, these diastereomeric salts can be separated by methods such as fractional crystallization. Subsequently, the desired enantiomer can be recovered from the separated diastereomeric salt.
These application notes provide a detailed protocol for the resolution of N-protected amino acids using (R)-1-(4-Iodophenyl)ethanamine hydrochloride as the resolving agent. (R)-1-(4-Iodophenyl)ethanamine is an effective resolving agent for acidic compounds due to its basicity and the presence of a phenyl group that can participate in intermolecular interactions, aiding in the discrimination of enantiomers and the formation of well-defined crystalline salts.
Principle of Resolution
The resolution process is based on the formation of diastereomeric salts between the racemic N-protected amino acid and the enantiomerically pure resolving agent, (R)-1-(4-Iodophenyl)ethanamine. The two resulting diastereomeric salts, [(R)-amine • (R)-acid] and [(R)-amine • (S)-acid], possess different solubilities in a given solvent system. This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomer crystallizes out of the solution, while the more soluble one remains in the mother liquor. The optically pure amino acid is then liberated from the isolated diastereomeric salt.
Experimental Protocols
I. Protection of the Amino Acid
Prior to resolution, the amino group of the racemic amino acid must be protected to unmask the acidic carboxyl group for salt formation. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group.
Materials:
-
Racemic amino acid
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) or Citric acid
Procedure:
-
Dissolve the racemic amino acid in an aqueous solution of sodium bicarbonate or sodium hydroxide.
-
Add a solution of di-tert-butyl dicarbonate in dioxane or THF to the amino acid solution while stirring vigorously at room temperature.
-
Continue stirring for 4-24 hours until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to a pH of 2-3 with a suitable acid (e.g., 1 M HCl or 10% citric acid).
-
Extract the N-Boc-amino acid with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the racemic N-Boc-amino acid.
II. Diastereomeric Salt Formation and Fractional Crystallization
Materials:
-
Racemic N-Boc-amino acid
-
This compound
-
Sodium hydroxide (NaOH)
-
Suitable solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate, or mixtures thereof)
-
Dichloromethane or Diethyl ether
Procedure:
-
Liberation of the free amine: Dissolve this compound in water and add a stoichiometric amount of a strong base (e.g., 1 M NaOH) to liberate the free (R)-1-(4-Iodophenyl)ethanamine. Extract the free amine with an organic solvent like dichloromethane or diethyl ether. Dry the organic extract and evaporate the solvent to obtain the pure amine.
-
Salt Formation: Dissolve the racemic N-Boc-amino acid in a suitable solvent with gentle heating. In a separate flask, dissolve an equimolar amount of (R)-1-(4-Iodophenyl)ethanamine in the same solvent.
-
Crystallization: Combine the two solutions. The total volume of the solvent should be adjusted to achieve a concentration that allows for crystallization upon cooling. Heat the mixture to obtain a clear solution.
-
Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt should start to crystallize.
-
To maximize the yield, the flask can be placed in a refrigerator or an ice bath after initial crystal formation at room temperature.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent. The collected solid is the diastereomeric salt of the (R)-amine and one of the amino acid enantiomers. The mother liquor contains the more soluble diastereomeric salt.
III. Liberation of the Enantiomerically Enriched Amino Acid
Materials:
-
Diastereomeric salt crystals
-
Dilute aqueous acid solution (e.g., 1 M HCl)
-
Ethyl acetate or other suitable organic solvent
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend the crystalline diastereomeric salt in a mixture of water and ethyl acetate.
-
Add a dilute aqueous acid solution (e.g., 1 M HCl) to protonate the amine and liberate the N-Boc-amino acid into the organic phase.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched N-Boc-amino acid.
-
The resolving agent can be recovered from the aqueous layer by basification and extraction.
IV. Determination of Enantiomeric Excess
The enantiomeric excess (ee) of the resolved N-Boc-amino acid should be determined using a suitable analytical technique. Chiral High-Performance Liquid Chromatography (HPLC) is a common and reliable method.[1]
General Chiral HPLC Conditions:
-
Column: A chiral stationary phase (CSP) column suitable for the separation of N-protected amino acids (e.g., a polysaccharide-based or macrocyclic glycopeptide-based CSP).[2]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape.
-
Detection: UV detection at an appropriate wavelength for the N-Boc-amino acid.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Data Presentation
The efficiency of the resolution process is evaluated based on the yield and the enantiomeric excess of the resolved amino acid. The following tables should be used to record and compare the experimental data.
Table 1: Crystallization Solvent Screening
| Entry | Solvent System | Volume (mL) | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (de) (%) |
| 1 | Methanol | |||
| 2 | Ethanol | |||
| 3 | Isopropanol | |||
| 4 | Ethyl Acetate | |||
| 5 | Methanol/Water | |||
| 6 | Ethanol/Water |
Table 2: Resolution of N-Boc-Amino Acids
| Amino Acid | Yield of Enriched N-Boc-AA (%) | Enantiomeric Excess (ee) (%) |
| Alanine | ||
| Valine | ||
| Leucine | ||
| Phenylalanine | ||
| Tryptophan |
Visualizations
Experimental Workflow
Caption: Workflow for the resolution of amino acids.
Logical Relationship of Chiral Resolution
Caption: Principle of diastereomeric salt resolution.
References
Chiral Separation of Amines via HPLC: Application Notes and Protocols for Derivatization Techniques
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chiral separation of primary and secondary amines using High-Performance Liquid Chromatography (HPLC) following pre-column derivatization.
Introduction
Enantiomeric separation is a critical analytical challenge in the pharmaceutical and biotechnology industries, as the stereochemistry of a molecule can significantly impact its pharmacological and toxicological properties. Direct separation of enantiomers can be achieved using chiral stationary phases (CSPs), but an alternative and often more robust approach is the indirect method. This involves the pre-column derivatization of the chiral amine with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers possess distinct physicochemical properties, allowing for their separation on conventional, achiral HPLC columns.[1] This application note focuses on two widely employed and effective derivatization agents: Marfey's Reagent and ortho-phthalaldehyde (OPA) with a chiral thiol.
Principle of Chiral Derivatization
The fundamental principle behind this indirect approach is the conversion of a pair of enantiomers, which are otherwise indistinguishable by achiral chromatographic systems, into a pair of diastereomers. This is achieved by reacting the racemic amine with a single, pure enantiomer of a chiral derivatizing agent. The resulting diastereomers have different physical properties, including their interaction with the stationary and mobile phases in an HPLC system, which enables their separation.[1]
Application Note 1: Marfey's Reagent for Chiral Amine Analysis
Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), is a highly effective CDA for the derivatization of primary and secondary amines.[1][2] The reaction proceeds via a nucleophilic aromatic substitution, where the amino group of the analyte displaces the fluorine atom on the dinitrophenyl ring of Marfey's reagent. This forms stable, strongly UV-absorbing diastereomeric derivatives that can be readily separated by reversed-phase HPLC.[2][3]
Experimental Protocol: Derivatization of Amines with Marfey's Reagent
This protocol is adapted from methodologies for the derivatization of amphetamines and amino acids.[4][5][6]
Materials:
-
Sample containing the racemic amine
-
Marfey's Reagent (FDAA) solution: 1% (w/v) in acetone (prepare fresh)
-
1 M Sodium bicarbonate (NaHCO₃) solution
-
2 M Hydrochloric acid (HCl)
-
Acetone, HPLC grade
-
Water, HPLC grade
-
Methanol, HPLC grade
-
Triethylamine (TEA) (optional, for amino acid analysis)[5]
-
Reaction vials (e.g., 2 mL)
-
Heating block or water bath
Procedure:
-
Sample Preparation: Dissolve the amine sample in water or a suitable solvent. For complex matrices like urine or plasma, a solid-phase extraction (SPE) cleanup is recommended prior to derivatization.[4][7]
-
Reaction Setup: In a reaction vial, combine the following:
-
Incubation: Tightly cap the vial, vortex thoroughly, and heat at 40-50°C for 1 hour.[3][8] For some analytes, such as amphetamines, heating at 45°C for 1 hour is effective.[6] For certain amino acids, incubation at 37°C overnight may be required for complete derivatization.[5]
-
Quenching: After incubation, cool the reaction mixture to room temperature. Add 10-50 µL of 2 M HCl to stop the reaction and neutralize the excess base.[3][5][6]
-
Sample Dilution: Dilute the final derivatized sample with the initial mobile phase or a suitable solvent (e.g., 20% acetonitrile/0.1% formic acid) to an appropriate concentration for HPLC analysis.[5]
HPLC Analysis of Marfey's Derivatives
Typical HPLC Conditions:
| Parameter | Condition |
| Column | Reversed-phase C18 or C8 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 50 mM Triethylammonium phosphate (TEAP), pH 3.0 |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A linear gradient tailored to the specific analytes. For example, 10% to 50% B over 60 minutes.[3] |
| Flow Rate | 1.0 - 2.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
| Detection | UV at 340 nm[3][4] |
Quantitative Data Summary for Marfey's Reagent Derivatization:
| Analyte | L-Enantiomer Retention Time (min) | D-Enantiomer Retention Time (min) | Resolution (Rs) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Amphetamine | Varies with conditions | Varies with conditions | >1.5 | 0.16 mg/L (in urine) | 0.40 mg/L (in urine) | [4] |
| Methamphetamine | Varies with conditions | Varies with conditions | >1.5 | 0.16 mg/L (in urine) | 0.40 mg/L (in urine) | [4] |
| Alanine | ~25 | ~30 | >1.5 | Not Reported | Not Reported | [3] |
| Valine | ~35 | ~40 | >1.5 | Not Reported | Not Reported | [3] |
Note: Retention times and resolution are highly dependent on the specific HPLC system, column, and gradient profile.
Caption: Workflow for chiral amine derivatization with Marfey's reagent.
Application Note 2: OPA/Chiral Thiol for Chiral Amine Analysis
Ortho-phthalaldehyde (OPA) is a classic derivatizing agent for primary amines that, in the presence of a thiol, forms highly fluorescent isoindole derivatives.[9] By using a chiral thiol, such as N-acetyl-L-cysteine (NAC) or N-isobutyryl-L-cysteine (IBLC), diastereomeric derivatives of chiral primary amines are formed, enabling their separation on a reversed-phase column.[9][10] A significant advantage of this method is the high sensitivity achieved with fluorescence detection.[9] However, the formed derivatives can be unstable, often necessitating automated in-needle derivatization or prompt analysis.[9][11]
Experimental Protocol: Derivatization of Amines with OPA and a Chiral Thiol (NAC)
This protocol is based on methods developed for the analysis of amino acids.[9][12]
Materials:
-
Sample containing the racemic primary amine
-
Borate Buffer (0.4 M, pH 9.5-10.0)
-
OPA Reagent: 10 mg/mL in methanol (prepare fresh)
-
N-acetyl-L-cysteine (NAC) Reagent: 10 mg/mL in borate buffer or methanol (prepare fresh)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Reaction vials
Procedure:
-
Reagent Preparation: Prepare the OPA and NAC solutions fresh daily.
-
Reaction Mixture: In a reaction vial, combine the following in order:
-
Incubation: Vortex the mixture and allow it to react at room temperature for 1-2 minutes in the dark. The reaction is rapid.
-
Analysis: Inject the reaction mixture directly onto the HPLC system. Due to the potential instability of the derivatives, analysis should be performed promptly after derivatization.
For automated systems, an in-needle derivatization can be programmed where small volumes of the buffer, OPA reagent, chiral thiol, and sample are aspirated and mixed within the injection needle just prior to injection.[9]
HPLC Analysis of OPA/Chiral Thiol Derivatives
Typical HPLC Conditions:
| Parameter | Condition |
| Column | Reversed-phase C18 or Pentafluorophenyl (PFP) (e.g., 4.6 x 150 mm, 5 µm)[9][13] |
| Mobile Phase A | 50 mM Sodium acetate buffer, pH 5.0-6.0 |
| Mobile Phase B | Acetonitrile or a mixture of Acetonitrile/Methanol |
| Gradient | A linear gradient optimized for the separation of the diastereomers. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled |
| Detection | Fluorescence (Excitation: 340 nm, Emission: 450 nm)[14] or UV at 338 nm[15] |
Quantitative Data Summary for OPA/Chiral Thiol Derivatization:
| Analyte (Amino Acid) | Chiral Thiol | Resolution (Rs) | Limit of Quantitation (LOQ) | Reference |
| Aspartic Acid | Boc-D-Cys | >2.14 | Not Reported | [13] |
| Serine | Boc-D-Cys | >2.14 | Not Reported | [13] |
| Alanine | Boc-D-Cys | >2.14 | Not Reported | [13] |
| Various Amino Acids | NAC or IBLC | Generally >1.5 | 0.04% of major enantiomer (UV) | [9] |
Note: The choice of chiral thiol can influence the elution order of the D and L enantiomers.[14]
Caption: Workflow for chiral primary amine derivatization with OPA/chiral thiol.
Conclusion
Pre-column derivatization with chiral reagents like Marfey's reagent and OPA/chiral thiols offers a robust and reliable strategy for the enantiomeric separation of amines by HPLC using standard achiral columns. Marfey's reagent provides stable derivatives with strong UV absorbance, making it suitable for a wide range of primary and secondary amines. The OPA/chiral thiol method offers excellent sensitivity for primary amines due to the high fluorescence of the derivatives, though their stability requires careful handling or automated procedures. The choice of method will depend on the nature of the amine, the required sensitivity, and the available instrumentation. The protocols and data presented in this application note provide a solid foundation for researchers to develop and optimize chiral separation methods for their specific analytical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey’s reagent and reversed phase LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. academic.oup.com [academic.oup.com]
- 5. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Dimethylcysteine (DiCys)/o-Phthalaldehyde Derivatization for Chiral Metabolite Analyses: Cross-Comparison of Six Chiral Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diva-portal.org [diva-portal.org]
Troubleshooting & Optimization
Technical Support Center: Diastereomeric Salt Crystallization
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of diastereomeric salt crystallization.
Troubleshooting Guide
This guide addresses common issues encountered during diastereomeric salt crystallization that can lead to low yields or failed experiments.
Issue 1: Low Yield of the Desired Diastereomeric Salt
Symptoms: After filtration and drying, the mass of the isolated crystalline salt is significantly lower than the theoretical maximum.
Possible Causes & Solutions:
-
Suboptimal Solvent System: The solubility difference between the two diastereomeric salts in the chosen solvent may not be significant enough, leaving a large amount of the desired salt in the mother liquor.[1]
-
Solution: Screen a variety of solvents with different polarities. The ideal solvent will maximize the solubility difference between the desired and undesired diastereomers.[1]
-
-
Ineffective Resolving Agent: Not all resolving agents will form salts with sufficient differences in physical properties for easy separation.[1]
-
Solution: It is common practice to screen several resolving agents to find the most effective one for your specific racemic mixture.[1]
-
-
Incorrect Stoichiometry: The molar ratio of the racemate to the resolving agent can significantly impact the selective precipitation of the desired diastereomer.[1][2]
-
Inadequate Supersaturation: Crystallization will not occur if the concentration of the diastereomeric salt is below its solubility limit.[2]
-
Unfavorable Temperature Profile: The temperature at which salt formation and crystallization occur directly affects the solubility of the salts.[1]
Issue 2: No Crystal Formation (Oiling Out)
Symptoms: Instead of solid crystals, an oil or gum-like substance separates from the solution.
Possible Causes & Solutions:
-
Excessively High Supersaturation: A very high degree of supersaturation can lead to rapid nucleation and the formation of an oil instead of an ordered crystal lattice.[2][4]
-
Crystallization Temperature is Too High: If the crystallization temperature is above the melting point of the diastereomeric salt, it will separate as a liquid.[4]
-
Solution: Lower the crystallization temperature to be below the melting point of the salt.[4]
-
-
Lack of Nucleation Sites: A stable supersaturated solution may require an energy input to initiate crystal formation.[2]
-
Solution: Try scratching the inside of the crystallization vessel with a glass rod at the liquid-air interface to create nucleation sites.[2] Seeding the solution with a small amount of pure crystals of the desired diastereomeric salt is also a highly effective method to induce crystallization.[1][2][4]
-
Issue 3: Poor Diastereomeric Purity
Symptoms: The isolated crystals have a low diastereomeric excess (d.e.).
Possible Causes & Solutions:
-
Formation of a Solid Solution: The crystal lattice of the less soluble diastereomeric salt incorporates the more soluble diastereomer, resulting in a single solid phase containing both diastereomers.[4] This makes purification by simple recrystallization ineffective.[4]
-
Solution: Change the solvent system or use a different resolving agent to alter the crystal packing and prevent the formation of a solid solution.[4]
-
-
Co-crystallization: Both diastereomers may be crystallizing out of solution simultaneously.
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yields in diastereomeric salt formation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to investigate first when experiencing low crystallization yield?
A1: The primary factors to investigate are the solvent system, the choice of resolving agent, the stoichiometry between the racemate and the resolving agent, the temperature profile of the crystallization, and the level of supersaturation.[1] The ideal solvent will maximize the solubility difference between the two diastereomeric salts.[1]
Q2: I've screened multiple solvents and resolving agents, but the yield is still poor. What advanced strategies can I employ?
A2: If basic screening is unsuccessful, you can explore more advanced techniques such as:
-
Crystallization-Induced Diastereomeric Transformation (CIDT): This technique can significantly improve yields, sometimes approaching 100%.[1] It is applicable when the undesired diastereomer in solution can epimerize to the desired, less soluble diastereomer, which then crystallizes, driving the equilibrium towards the desired product.[1]
-
Seeding: Introducing seed crystals of the desired diastereomeric salt can promote its crystallization and prevent the spontaneous nucleation of the more soluble diastereomer.[1][4]
Q3: My desired enantiomer forms the more soluble diastereomeric salt. How can I resolve it?
A3: This is a common challenge. Here are some strategies:
-
Alternative Resolving Agent: The most straightforward approach is to screen for a different resolving agent that inverts the relative solubilities of the diastereomeric salts.[1]
-
Kinetic Resolution: In some cases, the more soluble diastereomer may crystallize faster. By carefully controlling the crystallization time, it may be possible to isolate the desired, more soluble salt before equilibrium is reached.[1]
-
Protecting Group Chemistry: Modifying the racemic substrate with a protecting group can alter the properties of the diastereomeric salts, potentially making the desired one less soluble.[1]
Q4: How can I confirm the formation of a solid solution?
A4: The presence of a solid solution can be indicated by:
-
Recrystallization Attempts: Little to no improvement in diastereomeric excess (d.e.) upon repeated crystallizations.[4]
-
Thermal Analysis (DSC): A continuous change in the melting point with composition, rather than a distinct eutectic behavior.[1]
-
Powder X-ray Diffraction (PXRD): A single crystalline phase with peak shifts dependent on the composition.[4]
Data Summary
Note: Specific quantitative data for direct comparison is highly dependent on the specific racemic compound, resolving agent, and solvent system used. The following table provides an illustrative example of how to structure data from a solvent screening experiment.
Table 1: Illustrative Solvent Screening Data for the Resolution of Racemic Acid "A" with Resolving Agent "B"
| Solvent System | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e.) (%) |
| Methanol | 45 | 85 |
| Ethanol | 55 | 92 |
| Isopropanol | 68 | 95 |
| Acetone | 30 | 75 |
| Ethyl Acetate | 62 | 90 |
| Acetonitrile | 50 | 88 |
Experimental Protocols
Protocol 1: Screening for an Effective Resolving Agent and Solvent System
Objective: To identify an effective resolving agent and solvent system for the chiral resolution of a racemic compound.
Methodology:
-
Preparation of Stock Solutions: Prepare stock solutions of the racemic compound and various chiral resolving agents (e.g., tartaric acid derivatives, mandelic acid derivatives, chiral amines) in a suitable solvent like methanol or ethanol.[1][3]
-
Salt Formation: In an array of vials or a 96-well plate, combine stoichiometric equivalents of the racemic compound and each resolving agent.[1]
-
Initial Solvent Evaporation: Evaporate the initial solvent to obtain the diastereomeric salts as a dry powder.[3]
-
Crystallization Screening: Add a selection of different crystallization solvents or solvent mixtures to the vials containing the dried salts.[1][3]
-
Crystallization: Allow the vials to stand at a controlled temperature (e.g., room temperature or cooled) for 24-48 hours to allow for crystallization.[1]
-
Analysis: Visually inspect the vials for crystal formation. Isolate any crystalline material by filtration and analyze the solid and the mother liquor by chiral HPLC to determine the yield and diastereomeric excess.[1]
Protocol 2: General Diastereomeric Salt Crystallization
Objective: To perform the chiral resolution of a racemic compound using a selected resolving agent and solvent.
Methodology:
-
Salt Formation: Dissolve the racemic compound in a minimal amount of a heated solvent. In a separate flask, dissolve an equimolar amount of the resolving agent in the same solvent. Slowly add the resolving agent solution to the racemic compound solution with stirring.[5]
-
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization.[5]
-
Isolation of the Less Soluble Salt: Once crystals have formed, collect them by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.[3][5]
-
Recrystallization (Optional): To improve the diastereomeric purity, recrystallize the isolated salt from a suitable solvent.[5]
-
Liberation of the Enantiomer: Suspend the diastereomerically pure salt in a mixture of water and an organic extraction solvent. Acidify or basify the aqueous layer to convert the salt back to the neutral enantiomer and the resolving agent. Separate the organic layer containing the enantiomerically enriched compound.[5]
-
Analysis: Determine the enantiomeric excess (e.e.) of the final product using techniques such as chiral HPLC or NMR.[1][5]
Experimental Workflow Visualization
Caption: General workflow for chiral resolution via diastereomeric salt formation.
References
Technical Support Center: Optimization of Solvent Systems for (R)-1-(4-Iodophenyl)ethanamine Hydrochloride Resolution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chiral resolution of (R)-1-(4-Iodophenyl)ethanamine hydrochloride via diastereomeric salt crystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the resolution process.
Issue 1: Low or No Precipitation of Diastereomeric Salt
-
Question: I've mixed the racemic amine and the chiral resolving agent in the chosen solvent, but no crystals are forming, or the yield is very low. What should I do?
-
Answer:
-
Increase Supersaturation: The solution may not be sufficiently supersaturated. Try to carefully reduce the solvent volume by slow evaporation.
-
Induce Crystallization:
-
Seeding: If available, add a few seed crystals of the desired diastereomeric salt.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.
-
-
Lower Temperature: Gradually cool the solution. Be cautious, as rapid cooling can sometimes lead to the precipitation of both diastereomers.[1]
-
Solvent System Re-evaluation: The chosen solvent may be too good a solvent for both diastereomeric salts. Consider adding an anti-solvent (a solvent in which the salt is less soluble) dropwise until turbidity is observed, then clarify by adding a small amount of the primary solvent.
-
Issue 2: Low Enantiomeric Excess (e.e.) of the Desired (R)-Enantiomer
-
Question: After crystallization and liberation of the free amine, the enantiomeric excess is below the desired level. How can I improve it?
-
Answer:
-
Optimize Crystallization Time and Temperature: Rapid crystallization can trap the undesired diastereomer. Allow for slower crystallization at a slightly elevated temperature to favor thermodynamic equilibrium. Conversely, for some systems, kinetic control with rapid filtration can yield higher purity.[2]
-
Recrystallization: A single crystallization may not be sufficient. Perform one or more recrystallizations of the diastereomeric salt. The enantiomeric excess should increase with each recrystallization step.
-
Solvent Selection: The solubility difference between the two diastereomeric salts is highly dependent on the solvent.[1][3] A different solvent system might provide better discrimination. A screening of various solvents is often necessary.[4]
-
Stoichiometry of Resolving Agent: Ensure the molar ratio of the resolving agent to the racemic amine is optimal. An incorrect ratio can affect the purity of the crystallized salt.[1]
-
Issue 3: Oily Precipitate Instead of Crystals
-
Question: An oil is forming at the bottom of my flask instead of crystalline material. What is happening?
-
Answer:
-
"Oiling out" can occur when the solubility of the diastereomeric salt is exceeded at a temperature above its melting point in that particular solvent.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Add more solvent to dissolve the oil, then allow for slow recrystallization.
-
Change Solvent System: Switch to a solvent in which the salt is less soluble or has a higher melting point.
-
Elevated Temperature Crystallization: Heat the solution to dissolve the oil, then allow it to cool very slowly, possibly with seeding, to encourage crystal formation.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common chiral resolving agents for amines like 1-(4-Iodophenyl)ethanamine?
A1: For the resolution of racemic amines, chiral acids are typically used. Commonly employed and effective resolving agents include derivatives of tartaric acid, such as (+)-tartaric acid, (-)-O,O'-dibenzoyl-D-tartaric acid (DBTA), and (-)-O,O'-di-p-toluoyl-D-tartaric acid (DPTTA).[5][6] Other options include (-)-mandelic acid and (+)-camphor-10-sulfonic acid.[5]
Q2: How do I choose the initial solvent system for screening?
A2: A good starting point is to use solvents of varying polarity. Alcohols like methanol, ethanol, and isopropanol are common choices.[2] It is also beneficial to screen solvent mixtures, for instance, an alcohol with an ester like ethyl acetate, or an ether.[4][7] The ideal solvent will exhibit a significant difference in solubility between the two diastereomeric salts.[8]
Q3: How is the enantiomeric excess (e.e.) determined?
A3: The most common method for determining the enantiomeric excess of the resolved amine is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).[3][4]
Q4: How is the resolved (R)-1-(4-Iodophenyl)ethanamine liberated from its diastereomeric salt?
A4: To recover the free amine, the diastereomeric salt is typically suspended or dissolved in a mixture of an aqueous basic solution (e.g., sodium hydroxide or potassium hydroxide) and an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate). The resolving agent will dissolve in the aqueous basic layer, while the free amine will be extracted into the organic layer.[2][9]
Data Presentation
Disclaimer: The following data is compiled from studies on structurally analogous phenylethylamines and serves as a strong starting point for the optimization of the resolution of this compound. The optimal conditions for the target compound should be determined empirically.
Table 1: Representative Solvent Systems for Diastereomeric Resolution of Arylethylamines with Tartaric Acid Derivatives
| Resolving Agent | Solvent System | Temperature (°C) | Expected Outcome |
| Di-p-toluoyl-L-tartaric acid | Methanol | 20-25 | Moderate to good selectivity |
| Di-p-toluoyl-L-tartaric acid | Ethanol | 20-25 | Potentially higher yield than methanol |
| (R,R)-Tartaric Acid | Isopropanol | 50 -> 20 | Good for inducing crystallization |
| Di-p-toluoyl-L-tartaric acid | Ethyl Acetate / Isopropanol (e.g., 9:1) | 20-25 | May improve crystal quality |
| (R,R)-Tartaric Acid | Acetone | 20-25 | Can offer different selectivity |
| (R,R)-4-chlorotartranilic acid | Acetonitrile | 20-25 | High enantiomeric purity reported for analogs[10] |
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Crystallization
-
Dissolution: In a suitable flask, dissolve racemic 1-(4-Iodophenyl)ethanamine and 0.5 to 1.0 molar equivalents of the chosen chiral resolving agent (e.g., Di-p-toluoyl-L-tartaric acid) in a minimal amount of a heated solvent (e.g., methanol or ethanol).
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inner wall of the flask or adding a seed crystal can initiate crystallization. The solution can be further cooled in an ice bath to maximize the yield of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Liberation of the (R)-1-(4-Iodophenyl)ethanamine
-
Suspension: Suspend the dried diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane) and an aqueous 1M sodium hydroxide solution.
-
Extraction: Stir the mixture until all solids have dissolved and the layers have fully separated. The free amine will be in the organic layer, and the sodium salt of the resolving agent will be in the aqueous layer.
-
Separation: Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
Salt Formation: To obtain the hydrochloride salt, dissolve the free amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same or a compatible solvent. The hydrochloride salt will precipitate and can be collected by filtration.
Visualizations
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Caption: Decision-making workflow for troubleshooting low enantiomeric excess.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 3. benchchem.com [benchchem.com]
- 4. unchainedlabs.com [unchainedlabs.com]
- 5. (S)-1-(4-iodophenyl)ethanamine | 56639-48-6 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Role of the solvent in optical resolution of trans-chrysanthemic acid via diastereomeric salt formation with (1R,2R)-1-(4-nitrophenyl)-2-dimethylaminopropane-1,3-diol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
Technical Support Center: (R)-1-(4-Iodophenyl)ethanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding racemization issues with (R)-1-(4-Iodophenyl)ethanamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process where an enantiomerically pure or enriched compound, such as (R)-1-(4-Iodophenyl)ethanamine, converts into a mixture containing equal amounts of both its (R) and (S) enantiomers. This is a significant concern in drug development and chemical synthesis because different enantiomers of a chiral molecule can have distinct biological activities. One enantiomer might be therapeutically active, while the other could be inactive or even cause harmful side effects. Therefore, maintaining the enantiomeric purity of this compound is crucial for its intended application.
Q2: What are the primary causes of racemization in chiral amines like this one?
A2: Racemization in chiral amines is typically triggered by conditions that facilitate the temporary removal of the proton at the chiral center (the carbon atom bonded to the amino group and the aryl group). This creates a planar, achiral intermediate. When the proton is returned, it can approach from either face of the planar intermediate, leading to the formation of both (R) and (S) enantiomers. The most common contributing factors include:
-
Exposure to strong acids or bases: These conditions can facilitate the removal and re-addition of the benzylic proton.
-
Elevated temperatures: Increased thermal energy can provide the activation energy needed to overcome the barrier to racemization.
-
Formation of achiral intermediates: Certain reaction pathways can proceed through planar intermediates like carbocations or carbanions, which are prone to losing stereochemical integrity.
Q3: How does the iodo-substituent on the phenyl ring affect the stability of the chiral center?
A3: The iodine atom at the para-position of the phenyl ring is an electron-withdrawing group. Electron-withdrawing groups can increase the acidity of the benzylic proton (the proton on the chiral carbon) by stabilizing the resulting carbanion intermediate through inductive effects.[1][2] This increased acidity can make the compound more susceptible to base-catalyzed racemization compared to analogues with electron-donating groups.
Q4: Can racemization occur during storage?
A4: Under appropriate storage conditions, solid this compound is generally stable. However, racemization can be a risk if the compound is stored improperly, such as at elevated temperatures or in solution, especially if the solvent is not neutral. For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place, preferably under an inert atmosphere.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of enantiomeric excess (ee) after a reaction. | Harsh reaction conditions: High temperatures or the use of strong bases (e.g., NaOH, LDA) can induce racemization. | - Lower the reaction temperature. - Use a milder, non-nucleophilic base (e.g., a hindered amine like 2,4,6-collidine or a carbonate base). - Minimize the reaction time. |
| Solvent effects: Polar aprotic solvents can sometimes facilitate racemization by stabilizing charged intermediates. | - If possible, consider switching to a less polar solvent. However, solubility of reagents must be taken into account. | |
| Racemization observed after aqueous work-up. | Prolonged exposure to acidic or basic pH: Washing with strong acid or base solutions can lead to racemization. | - Minimize the duration of the aqueous washes. - Use dilute acid or base solutions for pH adjustment. - Ensure rapid and efficient phase separation. - Neutralize the organic layer promptly after acidic or basic washes. |
| Decreased enantiomeric purity after purification. | Chromatography conditions: Standard silica gel can have acidic sites that promote racemization. | - Use deactivated (neutral) silica gel for column chromatography. - Consider using a different stationary phase, such as alumina. - Avoid acidic or basic additives in the mobile phase if possible. |
| High temperatures during distillation: If purifying by distillation, excessive heat can cause racemization. | - Perform distillation under high vacuum to reduce the boiling point. |
Data Presentation: Factors Influencing Racemization
| Parameter | Condition | Expected Impact on Racemization Rate | Rationale |
| Temperature | Increase | High | Provides energy to overcome the activation barrier for proton abstraction. |
| Decrease | Low | Reduces the kinetic energy available for the racemization process. | |
| pH | Strong Base (e.g., pH > 10) | High | Facilitates the deprotonation of the benzylic carbon, forming a planar carbanion. |
| Strong Acid (e.g., pH < 2) | Moderate to High | Can promote the formation of a carbocation-like intermediate, although less common for amines. | |
| Neutral (pH ~7) | Low | Minimizes both acid and base-catalyzed pathways. | |
| Base Strength | Strong (e.g., n-BuLi, LDA) | High | Rapidly deprotonates the benzylic position. |
| Weak (e.g., K₂CO₃, Et₃N) | Low to Moderate | Less likely to cause significant deprotonation under mild conditions. | |
| Solvent Polarity | Polar Protic (e.g., Methanol, Water) | Moderate | Can stabilize charged intermediates and facilitate proton transfer.[3] |
| Polar Aprotic (e.g., DMSO, DMF) | Moderate to High | Can effectively solvate ionic species involved in racemization pathways. | |
| Non-polar (e.g., Toluene, Hexane) | Low | Less likely to stabilize the polar transition states required for racemization.[3] |
Experimental Protocols
Protocol 1: Determination of Enantiomeric Purity by Chiral HPLC
This protocol provides a general methodology for determining the enantiomeric purity of this compound. Method optimization will be required.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) or protein-based columns (e.g., Chiral AGP) are good starting points for screening.[4][5][6]
2. Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A common starting ratio is 90:10 (v/v).[7][8]
-
Additive: For basic compounds like amines, adding a small amount of a basic modifier such as diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) to the mobile phase can improve peak shape and resolution.[7]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C (controlled).
-
Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Injection Volume: 5 - 20 µL.
4. Data Analysis:
-
Identify the peaks corresponding to the (R) and (S) enantiomers by running a standard of the racemate if available.
-
Calculate the enantiomeric excess (% ee) using the peak areas (A) of the two enantiomers: % ee = [(A_R - A_S) / (A_R + A_S)] * 100
Protocol 2: Determination of Enantiomeric Purity by Chiral GC-MS
This method is suitable for volatile and thermally stable amines. Derivatization is often necessary.
1. Instrumentation and Columns:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
Chiral capillary column (e.g., based on cyclodextrin derivatives like Chirasil-Dex).[9]
2. Derivatization (Example with Trifluoroacetic Anhydride):
-
Dissolve a small amount of the amine sample (approx. 1 mg) in a suitable solvent (e.g., 200 µL of dichloromethane).
-
Add an excess of trifluoroacetic anhydride (TFA) (e.g., 100 µL).
-
Heat the mixture at a moderate temperature (e.g., 60 °C) for 30 minutes.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Re-dissolve the residue in a suitable solvent (e.g., hexane) for injection.
3. GC-MS Conditions (Starting Point):
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 220 °C) at a rate of 5-10 °C/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Mode: Scan mode to identify the molecular ion and fragmentation patterns, then switch to Selected Ion Monitoring (SIM) for quantification for higher sensitivity.
4. Data Analysis:
-
Separate the derivatized enantiomers on the chiral column.
-
Calculate the enantiomeric excess using the peak areas from the total ion chromatogram (TIC) or the extracted ion chromatogram for a characteristic fragment.
Mandatory Visualizations
Caption: Base or acid-catalyzed racemization mechanism via a planar achiral intermediate.
Caption: A logical workflow for troubleshooting racemization issues in experiments.
Caption: General workflow for the analytical determination of enantiomeric purity.
References
- 1. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Impact of Solvent Polarity on N-Heterocyclic Carbene-Catalyzed β-Protonations of Homoenolate Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chiraltech.com [chiraltech.com]
- 9. gcms.cz [gcms.cz]
Common pitfalls in the use of chiral resolving agents
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of chiral resolving agents in separating enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the initial checks I should perform if my chiral resolution is not working?
A1: If you are experiencing issues with your chiral resolution, start by verifying the following:
-
Purity of the Racemate: Impurities in your starting material can interfere with diastereomeric salt formation. Ensure your racemic mixture is of high purity.
-
Purity of the Resolving Agent: Similarly, impurities in the chiral resolving agent can hinder the resolution process. Use a resolving agent of high enantiomeric and chemical purity.
-
Stoichiometry: The molar ratio of the resolving agent to the racemate is crucial. A 1:1 molar ratio is a common starting point, but optimization may be necessary.
-
Solvent Choice: The solvent plays a critical role in the differential solubility of the diastereomeric salts. An unsuitable solvent may lead to co-precipitation or no precipitation at all.
-
Complete Salt Formation: Ensure that the acid-base reaction between your racemate and the resolving agent has gone to completion to form the diastereomeric salts.
Q2: Why am I not getting any precipitation of my diastereomeric salt?
A2: A lack of precipitation can be due to several factors:
-
High Solubility: The diastereomeric salts formed may be too soluble in the chosen solvent. You may need to screen a variety of solvents with different polarities.
-
Supersaturation: The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod, seeding with a small crystal of the desired diastereomer, or by cooling the solution slowly.
-
Incorrect Stoichiometry: An excess of either the racemate or the resolving agent can sometimes increase the solubility of the diastereomeric salts.
Q3: The enantiomeric excess (e.e.) of my resolved product is low. How can I improve it?
A3: Low enantiomeric excess is a common issue and can often be improved by:
-
Recrystallization: Performing one or more recrystallizations of the diastereomeric salt can significantly enhance the enantiomeric excess.
-
Solvent Screening: The choice of solvent can dramatically influence the selectivity of the crystallization. A systematic screening of different solvents is recommended.
-
Temperature Control: The temperature at which the crystallization is carried out can affect the thermodynamic and kinetic control of the process, thereby influencing the e.e.
-
Resolving Agent: The resolving agent itself may not be effective enough for your specific substrate. It may be necessary to try a different resolving agent.
Troubleshooting Guide
Problem: Poor or No Crystal Formation
| Possible Cause | Suggested Solution |
| High solubility of diastereomeric salts in the chosen solvent. | Screen a wider range of solvents or solvent mixtures. Consider anti-solvent addition to induce precipitation. |
| Solution is supersaturated. | Induce crystallization by scratching, seeding, or slow cooling. |
| Incomplete salt formation. | Ensure complete reaction by checking the pH (for acid-base reactions) or by allowing sufficient reaction time. |
| Incorrect stoichiometry. | Carefully check the molar ratios of the racemate and resolving agent. |
Problem: Low Enantiomeric Excess (e.e.)
| Possible Cause | Suggested Solution |
| The two diastereomeric salts have similar solubilities. | Perform multiple recrystallizations. Optimize the crystallization solvent and temperature. |
| Co-precipitation of both diastereomers. | Change the solvent to one that offers better differentiation in solubility. |
| Partial racemization during salt formation or cleavage. | Check the stability of your compound and the resolving agent under the experimental conditions. Use milder conditions if necessary. |
| Inaccurate measurement of e.e. | Ensure your analytical method (e.g., chiral HPLC, GC, or NMR with a chiral shift reagent) is properly calibrated and validated. |
Problem: Low Yield of Resolved Product
| Possible Cause | Suggested Solution |
| Significant loss of the desired diastereomer in the mother liquor. | Optimize the crystallization conditions (e.g., lower the temperature) to decrease solubility. Attempt to recover the material from the mother liquor. |
| Inefficient cleavage of the diastereomeric salt. | Ensure the conditions for cleaving the salt (e.g., acid/base treatment) are appropriate to fully liberate the resolved enantiomer. |
| Decomposition of the product during resolution. | Investigate the stability of your compound under the reaction conditions and consider using a milder resolving agent or cleavage method. |
Experimental Workflows and Logical Relationships
Caption: General workflow for chiral resolution by diastereomeric salt crystallization.
Technical Support Center: Troubleshooting Emulsions in Diastereomeric Salt Workups
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to effectively break emulsions formed during the workup of diastereomeric salts.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during the workup of my diastereomeric salt resolution?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution.[1] In the context of a diastereomeric salt workup, this often appears as a cloudy or milky layer between the organic and aqueous phases, making separation difficult. Emulsions form when one liquid is dispersed as fine droplets within the other, and these droplets are stabilized by emulsifying agents. During the workup of diastereomeric salts, the salts themselves, unreacted starting materials, or byproducts can act as surfactants, reducing the interfacial tension between the two liquid phases and promoting emulsion stability. The presence of fine solid particulates can also contribute to the formation of emulsions.[2]
Q2: What are the common factors that contribute to emulsion formation in this specific context?
Several factors can lead to the formation of stubborn emulsions during the workup of diastereomeric salts:
-
Vigorous Shaking: Excessive agitation of the separatory funnel provides the energy to disperse the liquids into fine droplets.[3]
-
Presence of Surfactant-like Molecules: The diastereomeric salts, especially if they have both polar and non-polar regions, can act as emulsifying agents.
-
Suspended Solids: Fine particulate matter can stabilize emulsions by accumulating at the interface between the two liquids.[2]
-
pH of the Aqueous Phase: The pH can influence the charge and solubility of the diastereomeric salt and other components, potentially increasing their emulsifying properties.[4]
-
Solvent Choice: Certain solvents, like chlorinated solvents (e.g., dichloromethane), are more prone to forming emulsions, particularly when extracting basic solutions.[2]
Q3: Can the choice of resolving agent affect emulsion formation?
Yes, the nature of the chiral resolving agent can influence the likelihood of emulsion formation. Resolving agents with surfactant-like properties are more likely to stabilize emulsions. Additionally, some enzymatic resolutions can introduce proteins into the reaction mixture, which are known to be potent emulsifiers.[4]
Troubleshooting Guide: How to Break Emulsions
When faced with an emulsion, a systematic approach can help in resolving the issue efficiently. The following troubleshooting guide outlines various techniques, from the simplest to the more involved.
Initial and Simple Approaches
-
Patience is a Virtue: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Gravity alone can sometimes be sufficient to break a weak emulsion.[2]
-
Gentle Swirling: Gently swirl the separatory funnel instead of vigorously shaking it. This minimizes the energy input that creates fine droplets.[3]
-
Mechanical Agitation: Gently stirring the emulsion with a glass rod can sometimes help the droplets coalesce.
Chemical and Physical Interventions
If the simpler methods fail, the following techniques can be employed. The choice of method may depend on the nature of your compounds and the solvents used.
| Method | Description | When to Use |
| Salting Out (Brine Wash) | Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making the organic components less soluble and helping to break the emulsion.[1][3] | This is often the first chemical method to try as it is generally effective and straightforward. |
| pH Adjustment | Carefully adjust the pH of the aqueous layer. For emulsions stabilized by acidic or basic compounds, changing the pH can alter their charge and reduce their emulsifying properties.[1] | When you suspect the diastereomeric salt or other components are acting as surfactants. It's crucial to consider the pKa of your resolving agent and target molecule to avoid undesired reactions or solubility changes. |
| Filtration through Celite | Filter the entire emulsified mixture through a pad of Celite (diatomaceous earth). Celite acts as a filter aid, breaking up the emulsion by physically disrupting the droplets and removing fine solid particles that may be stabilizing it.[2] | Particularly useful when you suspect fine suspended solids are contributing to the emulsion. |
| Centrifugation | Centrifuge the emulsion. The applied centrifugal force accelerates the separation of the two phases.[5] | A very effective method for persistent emulsions, especially for smaller volumes. |
| Addition of a Different Organic Solvent | Add a small amount of a different organic solvent that is miscible with the primary organic phase. This can change the overall polarity and help to break the emulsion.[5] | When other methods have failed and you have some flexibility with your solvent system. |
| Heating or Cooling | Gently warming or cooling the mixture can sometimes help to break an emulsion by altering the viscosity and solubility of the components.[1] | Use with caution, as temperature changes can affect the stability of your compounds. |
Experimental Protocols
Protocol 1: Salting Out with Brine
-
Carefully transfer the entire contents of the separatory funnel (both layers and the emulsion) into a beaker or flask.
-
Prepare a saturated aqueous solution of sodium chloride (brine).
-
Add the brine solution to the emulsified mixture, typically in a volume equivalent to 10-20% of the aqueous layer volume.
-
Gently stir the mixture with a glass rod for a few minutes.
-
Transfer the mixture back into the separatory funnel and allow it to stand. The layers should separate more readily.
-
Drain the aqueous layer and proceed with the workup.
Protocol 2: Filtration through Celite
-
Prepare a filtration setup with a Büchner funnel and a clean filter flask.
-
Place a piece of filter paper in the Büchner funnel.
-
Add a layer of Celite (approximately 1-2 cm thick) on top of the filter paper to form a pad.
-
Wet the Celite pad with the organic solvent being used in the extraction to ensure it is well-packed.
-
Carefully pour the entire emulsified mixture onto the Celite pad.
-
Apply gentle vacuum to draw the liquid through the filter.
-
The filtrate collected in the flask should consist of two distinct layers. Transfer this back to a separatory funnel to separate the layers.
-
Wash the Celite pad with a small amount of fresh organic solvent to recover any adsorbed product.
Protocol 3: Centrifugation
-
Carefully transfer the emulsified mixture into appropriate centrifuge tubes. Ensure the tubes are balanced.
-
Centrifuge the tubes at a moderate speed (e.g., 2000-5000 rpm) for 10-20 minutes. The optimal speed and time may need to be determined empirically.[6]
-
After centrifugation, two clear layers should be observed.
-
Carefully pipette or decant the upper layer. A solid pellet may sometimes form at the interface, which can be discarded or analyzed if necessary.
Visualizing the Troubleshooting Workflow
The following diagrams illustrate the decision-making process for troubleshooting emulsions and the general experimental workflow.
Caption: A decision tree for troubleshooting emulsions.
Caption: General workflow for workup with emulsion troubleshooting.
References
Technical Support Center: Enhancing Fractional Crystallization for Chiral Resolution
Welcome to the Technical Support Center for optimizing fractional crystallization in chiral resolution. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of chiral resolution via fractional crystallization?
Chiral resolution by fractional crystallization is a technique used to separate a racemic mixture (a 50:50 mixture of two enantiomers) into its individual enantiomers.[1][2][3] Since enantiomers have identical physical properties, direct separation is challenging.[1][2][3] The process, therefore, involves converting the enantiomers into diastereomers by reacting them with a single, pure enantiomer of a "resolving agent."[][5][6] These newly formed diastereomeric salts have different physical properties, most importantly, different solubilities in a given solvent.[5][7] This difference in solubility allows for their separation by crystallization; the less soluble diastereomer will crystallize out of the solution first, leaving the more soluble one behind.[5][7] Subsequently, the pure enantiomer can be recovered from the isolated diastereomeric salt.[5]
Q2: How do I select an appropriate resolving agent?
The choice of a resolving agent is critical for a successful resolution. An ideal resolving agent should:
-
Be enantiomerically pure.
-
Readily form crystalline salts with the racemate.[8]
-
Result in a significant difference in solubility between the two diastereomeric salts.[8][9]
-
Be readily available and cost-effective.
-
Be easily recoverable after the resolution.[8]
Commonly used chiral resolving agents for racemic acids are chiral bases like brucine, strychnine, and quinine.[1][2] For racemic bases, chiral acids such as tartaric acid, mandelic acid, and camphorsulfonic acid are frequently employed.[2]
Q3: What is the importance of solvent selection in fractional crystallization?
The solvent plays a pivotal role in the efficiency of chiral resolution.[10] An ideal solvent system should exhibit a large difference in solubility for the two diastereomeric salts, maximizing the separation.[11] The solvent's nature can significantly impact which solid form is obtained and can even determine which enantiomer is recovered.[10] It is often beneficial to screen a variety of solvents with different polarities (polar, non-polar, protic, aprotic) or to use solvent mixtures to fine-tune the solubility difference.[11]
Troubleshooting Guide
Issue 1: No crystals are forming, or an oil is precipitating.
This is a common issue that can arise from several factors related to solubility and supersaturation.[11]
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent System | The chosen solvent may not provide the necessary solubility difference between the diastereomeric salts.[11] Solution: Conduct a solvent screen with various solvents of different polarities. Consider using a mixture of a "good" solvent (in which the salts are soluble) and a "poor" solvent (an anti-solvent) to induce crystallization.[11] |
| Insufficient Supersaturation | Crystallization will not occur if the concentration of the less soluble diastereomeric salt is below its saturation point. Solution: Increase the concentration by carefully evaporating some of the solvent. Alternatively, slowly add an anti-solvent to decrease the solubility of the salts.[11] |
| Cooling Rate is Too Fast | Rapid cooling can lead to the formation of an oil instead of crystals.[11] Solution: Employ a slower, more controlled cooling profile to allow for proper crystal lattice formation. |
| Low Melting Point of Diastereomeric Salts | The salts may have a melting point below the temperature of the solution. Solution: Try to perform the crystallization at a lower temperature. |
Issue 2: The yield of the desired enantiomer is low.
A low yield can be addressed by optimizing several experimental parameters.
| Parameter | Effect on Yield | Optimization Strategy |
| Cooling Rate | Slower cooling allows more time for crystallization, which can increase the yield.[11] | Implement a gradual cooling profile. |
| Final Temperature | Lowering the final crystallization temperature decreases the solubility of the desired salt, thereby increasing the yield.[11] | Optimize the final temperature to balance yield and purity, as the solubility of the undesired salt may also decrease.[11] |
| Molar Ratio of Resolving Agent | The stoichiometry between the racemic compound and the resolving agent can influence the yield.[5] | Experiment with different molar ratios (e.g., 1:1, or 2:1/1:2 for diacids/dibases) to find the optimal balance.[5] |
| Stirring/Agitation | Agitation can help prevent localized supersaturation and improve yield.[11] | Introduce gentle stirring during the crystallization process. |
Issue 3: The enantiomeric excess (ee) of the product is low.
Low enantiomeric excess indicates contamination of the desired less-soluble diastereomer with the more-soluble one.[9]
| Potential Cause | Troubleshooting Steps |
| Co-precipitation of Diastereomers | The more soluble diastereomer crystallizes along with the less soluble one. This can be due to rapid crystallization or insufficient solubility difference.[9] Solution: Slow down the crystallization rate through a controlled cooling profile. Re-evaluate the solvent system to maximize the solubility difference.[11] Multiple recrystallizations may be necessary to improve purity.[2] |
| Incomplete Reaction | Unreacted starting material can interfere with the crystallization process.[9] Solution: Ensure the reaction between the racemate and the resolving agent goes to completion before starting crystallization. |
| Incorrect Stoichiometry | An incorrect amount of resolving agent can lead to incomplete formation of the diastereomeric salts.[9] Solution: Carefully control the stoichiometry of the resolving agent. |
| Seeding Issues | Improper seeding can lead to the nucleation of the undesired diastereomer. Solution: Use a small amount of pure crystals of the desired diastereomeric salt as seeds to promote its crystallization.[5] |
Experimental Protocols
General Protocol for Diastereomeric Salt Resolution
-
Salt Formation: Dissolve the racemic mixture in a suitable solvent. Add the enantiomerically pure resolving agent (typically in a 1:1 molar ratio, but this can be optimized).[5] Stir the mixture to allow for the formation of the diastereomeric salts.
-
Crystallization: Induce crystallization by one of the following methods:
-
Cooling: Slowly cool the solution to decrease the solubility of the less soluble diastereomeric salt.
-
Solvent Evaporation: Slowly evaporate the solvent to increase the concentration of the salts.
-
Anti-solvent Addition: Gradually add a solvent in which the salts are poorly soluble.
-
-
Isolation: Collect the precipitated crystals of the less soluble diastereomeric salt by filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in a suitable solvent. Add an acid or a base to neutralize the resolving agent and liberate the desired enantiomer.
-
Purification: Extract the liberated enantiomer into an organic solvent. Wash, dry, and evaporate the solvent to obtain the purified enantiomer.
-
Analysis: Determine the yield and measure the enantiomeric excess (ee) of the product using techniques like chiral High-Performance Liquid Chromatography (HPLC).[5]
Visualizing the Workflow
Fractional Crystallization Workflow
Caption: General workflow for chiral resolution by fractional crystallization.
Troubleshooting Logic for Low Enantiomeric Excess
Caption: A logical workflow for troubleshooting low enantiomeric excess.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. esports.bluefield.edu - Chiral Resolution Techniques [esports.bluefield.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Influence of the solvent on the crystallization of multi-component compounds comprising chiral molecules | DIAL.pr - BOREAL [dial.uclouvain.be]
- 11. benchchem.com [benchchem.com]
Technical Support Center: (R)-1-(4-Iodophenyl)ethanamine hydrochloride
This technical support center provides guidance on the stability, storage, and handling of (R)-1-(4-Iodophenyl)ethanamine hydrochloride for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it is crucial to adhere to the following storage conditions. The compound is known to be sensitive to light and air (oxidation).
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To slow down potential degradation processes. |
| Atmosphere | Inert gas (e.g., Argon or Nitrogen) | To prevent oxidation.[1] |
| Light | Protected from light (e.g., in an amber vial or wrapped in foil) | To prevent photodegradation.[1][2] |
| Container | Tightly sealed container | To prevent moisture absorption and contamination. |
Q2: What is the expected shelf life of this compound?
A2: The shelf life of this compound is not publicly available and can vary depending on the supplier and the purity of the compound. For specific information, it is recommended to contact the supplier and reference the lot number on the certificate of analysis. When in doubt about the quality of an older reagent, it is advisable to perform a purity analysis.
Q3: Is this compound hygroscopic?
Q4: What are the potential degradation pathways for this compound?
A4: Specific degradation pathways for this compound have not been extensively documented in publicly available literature. However, based on its chemical structure, potential degradation pathways could include:
-
Oxidation: The amine group can be susceptible to oxidation, especially when exposed to air.
-
Photodegradation: The iodophenyl group may be sensitive to light, potentially leading to de-iodination or other light-induced reactions.
-
Hydrolysis: While generally stable, under certain pH and temperature conditions, the amine hydrochloride could be involved in hydrolytic degradation.
To identify the specific degradation products, a forced degradation study is recommended.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of the reagent.
-
Troubleshooting Steps:
-
Verify the storage conditions and handling procedures. Ensure the compound has been protected from light and moisture, and stored under an inert atmosphere.
-
Assess the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
If degradation is suspected, it is recommended to use a fresh batch of the reagent.
-
-
Issue 2: The compound appears discolored or has changed in physical appearance.
-
Possible Cause: Degradation due to improper storage or handling.
-
Troubleshooting Steps:
-
Do not use the compound if it shows signs of discoloration or changes in its physical state.
-
Review the storage and handling procedures to identify any potential lapses.
-
Discard the degraded material according to your institution's safety protocols and obtain a fresh supply.
-
-
Issue 3: Difficulty in achieving complete dissolution of the compound.
-
Possible Cause:
-
Inappropriate solvent: The hydrochloride salt form generally has good solubility in polar solvents like water, methanol, and ethanol.
-
Low purity: Impurities may be less soluble.
-
Hygroscopicity: The compound may have absorbed moisture, which could affect its dissolution properties.
-
Troubleshooting Steps:
-
Consult the supplier's documentation for recommended solvents.
-
Try gentle heating or sonication to aid dissolution, provided the compound is stable under these conditions.
-
If the issue persists, consider purifying the compound or using a fresh batch.
-
-
Experimental Protocols
Protocol: Forced Degradation Study
A forced degradation study can be performed to identify potential degradation products and pathways for this compound. This involves subjecting the compound to various stress conditions.
1. Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Water (HPLC grade)
-
Methanol or Acetonitrile (HPLC grade)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
2. Procedure:
-
Acid Hydrolysis: Dissolve the compound in a solution of HCl and heat at a controlled temperature (e.g., 60°C) for a specified time.
-
Base Hydrolysis: Dissolve the compound in a solution of NaOH and heat at a controlled temperature (e.g., 60°C) for a specified time.
-
Oxidative Degradation: Dissolve the compound in a solution of H₂O₂ and keep it at room temperature for a specified time.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified time.
-
Photodegradation: Expose a solution of the compound to a light source (e.g., UV lamp) for a specified time.
3. Analysis:
-
At various time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Characterize the degradation products using techniques like LC-MS/MS and NMR.
4. Data Interpretation:
-
Calculate the percentage of degradation in each condition.
-
Identify the major degradation products and propose potential degradation pathways.
Visualizations
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Recovery of (R)-1-(4-Iodophenyl)ethanamine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recovery of (R)-1-(4-Iodophenyl)ethanamine hydrochloride following chiral resolution.
Experimental Protocols
A detailed methodology for the key stages of the recovery process is provided below. This protocol is adapted from established procedures for the resolution of the closely related compound, 1-phenylethanamine, using L-(+)-tartaric acid.[1][2][3][4]
1. Liberation of the Free (R)-1-(4-Iodophenyl)ethanamine from the Diastereomeric Salt:
-
Suspend the crystalline diastereomeric salt of (R)-1-(4-Iodophenyl)ethanamine-L-tartrate in a suitable organic solvent, such as dichloromethane or diethyl ether.
-
Add a sufficient amount of a base, typically a 10-50% aqueous solution of sodium hydroxide (NaOH), to the suspension with vigorous stirring.[1][4]
-
Continue stirring until the solid diastereomeric salt completely dissolves and the aqueous layer is distinctly basic (pH > 12).
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Collect the organic layer containing the free amine.
-
Extract the aqueous layer multiple times with fresh portions of the organic solvent to ensure complete recovery of the amine.
-
Combine all organic extracts.
-
Wash the combined organic layers with water and then with brine to remove any residual base and inorganic salts.
-
Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude (R)-1-(4-Iodophenyl)ethanamine as an oil or solid.
2. Conversion of the Free Amine to the Hydrochloride Salt:
-
Dissolve the recovered (R)-1-(4-Iodophenyl)ethanamine in a dry, aprotic solvent like diethyl ether, ethyl acetate, or methanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrogen chloride (HCl) in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution as a white solid.
-
Continue stirring in the ice bath for a short period to ensure complete precipitation.
-
Collect the precipitated this compound by vacuum filtration.
-
Wash the solid with a small amount of cold, dry solvent to remove any impurities.
-
Dry the final product under vacuum to remove residual solvent.
Data Presentation
The following table summarizes typical quantitative data expected from the resolution and recovery process, based on analogous resolutions of similar phenylethylamines. Actual results may vary depending on the specific experimental conditions.
| Parameter | Expected Value | Notes |
| Yield of Diastereomeric Salt | 40-50% (based on racemic amine) | The theoretical maximum yield for the resolution of a racemate is 50%.[5] |
| Yield of Recovered Free Amine | 85-95% (from the diastereomeric salt) | Dependent on the efficiency of the extraction process. |
| Yield of Hydrochloride Salt | >95% (from the free amine) | Typically a high-yielding reaction. |
| Enantiomeric Excess (e.e.) | >98% | Determined by chiral HPLC analysis. |
| Specific Rotation [α]D | Sign and magnitude depend on the enantiomer and solvent. | Should be compared to a literature value for the pure enantiomer. |
Troubleshooting Guides
Issue: Low Yield of Recovered Free Amine
| Possible Cause | Troubleshooting Step |
| Incomplete liberation of the free amine from the salt. | Ensure the aqueous layer is strongly basic (pH > 12) by testing with pH paper or a pH meter. Add more base if necessary. |
| Insufficient extraction from the aqueous layer. | Increase the number of extractions with the organic solvent (e.g., from 2 to 4 times). Ensure vigorous mixing during extraction to maximize partitioning. |
| Emulsion formation during extraction. | Add a small amount of brine to the separatory funnel to help break the emulsion. If the emulsion persists, filtration through a pad of celite may be necessary. |
| Loss of product during the drying and concentration steps. | Ensure the drying agent is thoroughly filtered off. Use a rotary evaporator at a suitable temperature and pressure to avoid loss of the volatile amine. |
Issue: Low Enantiomeric Excess (e.e.) of the Recovered Amine
| Possible Cause | Troubleshooting Step |
| Incomplete separation of the diastereomeric salts. | Recrystallize the diastereomeric salt one or more times before proceeding to the liberation of the free amine.[5] |
| Co-precipitation of the undesired diastereomer. | Optimize the crystallization conditions, such as the solvent system, cooling rate, and final crystallization temperature. Slower cooling often leads to higher purity crystals. |
| Racemization of the amine during workup. | Avoid prolonged exposure to harsh acidic or basic conditions and high temperatures. |
| Inaccurate e.e. determination. | Verify the chiral HPLC method, including the column, mobile phase, and integration parameters.[6] |
Issue: Difficulty in Precipitating the Hydrochloride Salt
| Possible Cause | Troubleshooting Step |
| Presence of water in the solvent or amine. | Ensure all solvents and glassware are thoroughly dried. Dry the free amine over an appropriate drying agent before attempting salt formation. |
| Incorrect solvent for precipitation. | Try a different aprotic solvent in which the hydrochloride salt has lower solubility. |
| Insufficient HCl added. | Add a slight excess of the HCl solution to ensure complete protonation of the amine. |
| Supersaturation of the hydrochloride salt. | Try scratching the inside of the flask with a glass rod or adding a seed crystal of the hydrochloride salt to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of converting the free amine to its hydrochloride salt?
A1: The hydrochloride salt of an amine is generally a more stable, crystalline solid compared to the free amine, which can be an oil or a low-melting solid. This makes the hydrochloride salt easier to handle, purify by recrystallization, and store for longer periods.
Q2: How can I confirm the enantiomeric purity of my final product?
A2: The enantiomeric excess (e.e.) can be accurately determined using chiral High-Performance Liquid Chromatography (HPLC).[6][7] Additionally, measuring the specific optical rotation of the sample with a polarimeter and comparing it to the literature value for the enantiomerically pure compound can provide a good indication of its purity.[8][9]
Q3: Can I use a different base to liberate the free amine?
A3: Yes, other strong bases such as potassium hydroxide (KOH) can be used. Weaker bases like sodium bicarbonate may not be strong enough to deprotonate the ammonium salt completely and efficiently.
Q4: What should I do if my diastereomeric salt does not crystallize well?
A4: Poor crystallization can be due to several factors. You can try changing the solvent system, adjusting the concentration, or using a seed crystal to induce crystallization. Slow cooling of the solution is often beneficial.
Q5: Is it possible to recover the "wrong" enantiomer from the mother liquor?
A5: Yes, the mother liquor from the initial crystallization is enriched in the other diastereomer. You can isolate this diastereomer by evaporating the solvent and then liberate the corresponding free amine using the same procedure.
Visualizations
Caption: Experimental workflow for the recovery of this compound.
Caption: Logical troubleshooting guide for common experimental issues.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. ukessays.com [ukessays.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. rsc.org [rsc.org]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to Chiral Resolving Agents: (R)-1-(4-Iodophenyl)ethanamine Hydrochloride in Focus
For Researchers, Scientists, and Drug Development Professionals
The separation of enantiomers from a racemic mixture is a critical process in the development and manufacturing of pharmaceuticals and other fine chemicals. The use of chiral resolving agents to form diastereomeric salts, which can then be separated by crystallization, remains a widely employed and scalable method. This guide provides a comparative overview of (R)-1-(4-Iodophenyl)ethanamine hydrochloride and other common resolving agents used for the resolution of racemic carboxylic acids.
While direct, quantitative comparative performance data for this compound is limited in publicly available literature, this guide will leverage data from structurally analogous resolving agents, particularly substituted phenylethylamine derivatives, to provide a valuable comparative framework.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
Chiral resolution by diastereomeric salt formation is a classical and effective technique for separating enantiomers. The fundamental principle involves the reaction of a racemic mixture of a chiral acid or base with a single enantiomer of a chiral resolving agent. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, most importantly, different solubilities in a given solvent. This difference in solubility allows for the separation of the diastereomers through fractional crystallization. Once separated, the desired enantiomer can be recovered from the diastereomeric salt by a simple acid-base reaction, and the resolving agent can often be recovered and reused.[1][2]
The success of this method hinges on several factors, including the choice of resolving agent, the solvent system, temperature, and the stoichiometry of the reactants. The selection of an appropriate resolving agent is often empirical and requires screening to find the optimal conditions for a specific racemic mixture.[1]
This compound: A Profile
This compound is a chiral amine that can be used as a resolving agent for racemic carboxylic acids. Its structure is based on the 1-phenylethylamine framework, which is a common scaffold for effective resolving agents.[3]
Chemical Structure:
Key Properties:
-
Molecular Formula: C₈H₁₁ClIN[4]
-
Molecular Weight: 283.54 g/mol [4]
-
Appearance: Typically a solid.
-
Chirality: The presence of a stereocenter at the carbon atom attached to the amino group allows it to be used for chiral discrimination.
-
Iodo-substituent: The iodine atom at the para position of the phenyl ring increases the molecule's molecular weight and can influence its crystalline packing and solubility properties, which are critical for effective diastereomeric salt formation and separation. The electronic and steric effects of the iodo group can enhance the chiral recognition between the resolving agent and the racemic substrate.[5][6]
Performance Comparison of Chiral Resolving Agents
Table 1: Performance of Selected Chiral Resolving Agents for Racemic Carboxylic Acids
| Racemic Acid | Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Resolved Acid (%) | Reference(s) |
| Ibuprofen | (S)-(-)-α-Methylbenzylamine | Ethanol/Water | Not Reported | >90% | [7] |
| Ibuprofen | (R)-(+)-1-Phenylethylamine | Supercritical CO₂ | Not Reported | Influenced by co-solvents | [7][8] |
| Naproxen | (R)-1-Phenylethylamine | Methanol | Not Reported | High | [9] |
| Ketoprofen | R-(+)-α-Phenylethylamine | Not Specified | Not Reported | High (S-configuration obtained) | [10] |
Note: The performance of a resolving agent is highly dependent on the specific substrate, solvent, temperature, and other experimental conditions. The data in this table should be considered as a general guide. The efficiency of this compound is expected to be within a similar range to other phenylethylamine derivatives, with the iodo-substituent potentially offering advantages in certain solvent systems due to its influence on crystal packing.
Experimental Protocols
While a specific, detailed protocol for the use of this compound was not found, the following general procedure for the resolution of a racemic carboxylic acid via diastereomeric salt formation can be adapted. Optimization of solvent, temperature, and stoichiometry will be necessary for any new system.
General Protocol for Diastereomeric Salt Resolution:
-
Salt Formation:
-
Dissolve one equivalent of the racemic carboxylic acid in a suitable solvent (e.g., methanol, ethanol, acetone, or a mixture) with gentle heating.
-
In a separate flask, dissolve 0.5 to 1.0 equivalent of this compound in the minimum amount of the same hot solvent. The use of a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.
-
Slowly add the resolving agent solution to the racemic acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be necessary to maximize the yield of the diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystallized salt by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor which contains the more soluble diastereomer.
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the collected diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., diethyl ether or dichloromethane).
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of 1-2. This will protonate the carboxylic acid and break the salt.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent two more times.
-
Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and evaporate the solvent under reduced pressure to obtain the enantiomerically enriched carboxylic acid.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess of the resolved acid should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the optical rotation and comparing it to the known value for the pure enantiomer.
-
Visualizing the Process
To better understand the workflow and logical relationships in chiral resolution, the following diagrams are provided.
Caption: Experimental workflow for chiral resolution.
Caption: Principle of diastereomeric salt formation.
Conclusion
This compound represents a potentially effective resolving agent for racemic carboxylic acids, belonging to the well-established class of phenylethylamine-based resolving agents. While direct comparative performance data is scarce, its structural features suggest it could offer advantages in terms of crystalline properties for diastereomeric salt formation. Researchers and drug development professionals are encouraged to include this compound in their screening protocols for chiral resolution, as empirical testing remains the most reliable method for identifying the optimal resolving agent for a given racemic compound. The provided general experimental protocol and workflows offer a solid foundation for developing a successful resolution process.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. alpha-Methylbenzylamine [drugfuture.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of benzylamine on the resolution of ibuprofen with (+)-(R)-phenylethylamine via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of benzylamine on the resolution of ibuprofen with (+)-(R)-phenylethylamine via supercritical fluid extraction. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chimia.ch [chimia.ch]
A Comparative Efficacy Analysis of (R)-1-(4-Bromophenyl)ethylamine and (R)-1-(4-Iodophenyl)ethanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of (R)-1-(4-Bromophenyl)ethylamine and (R)-1-(4-Iodophenyl)ethanamine hydrochloride. Due to a lack of direct head-to-head in vitro studies, this comparison is based on available in vivo toxicity data and established structure-activity relationships (SAR) for halogenated phenethylamines.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these compounds is crucial for interpreting their biological activity.
| Property | (R)-1-(4-Bromophenyl)ethylamine | This compound |
| Molecular Formula | C₈H₁₀BrN | C₈H₁₁ClIN |
| Molecular Weight | 200.08 g/mol | 283.54 g/mol |
| CAS Number | 45791-36-4 | 1246649-06-8 |
| Appearance | Colorless to almost colorless clear liquid | Solid |
| Halogen Substitution | Bromine at para-position | Iodine at para-position |
Efficacy and Biological Activity
The efficacy of phenethylamine derivatives is largely determined by their interactions with monoamine transporters—dopamine (DAT), serotonin (SERT), and norepinephrine (NET)—and various receptors, most notably the serotonin 5-HT2A receptor. The nature of the halogen substituent at the para-position of the phenyl ring significantly influences these interactions.
Structure-Activity Relationship (SAR) Insights
Studies on para-halogenated amphetamines and phenethylamines reveal that the introduction of a halogen atom at the para-position generally enhances their serotonergic activity. Specifically, para-substitution tends to decrease the ratio of DAT to SERT inhibition, indicating a shift towards more potent serotonin transporter inhibition.[1] Research has shown that para-substituted amphetamines, including those with bromo- groups, exhibit enhanced direct and indirect serotonergic agonist properties.[1]
While direct comparative in vitro data for the bromo- and iodo- derivatives is limited, it is known that para-halogenation of amphetamines and methcathinones increases their potency to inhibit serotonin uptake.[2] This suggests that both (R)-1-(4-Bromophenyl)ethylamine and this compound likely possess significant activity at the serotonin transporter. The increased size and polarizability of iodine compared to bromine may lead to differences in binding affinity and functional activity at monoamine transporters and receptors, though specific data is needed to confirm this.
In Vivo Toxicity Data
A study on the acute toxicity of para-halogenated phenylethylamines in mice provides the most direct comparison of the in vivo effects of these compounds. This data can serve as a surrogate for overall biological potency in a whole-organism system.
| Compound | LD₅₀ (mg/kg) in mice |
| p-Bromophenylethylamine | 145.0 ± 2.9 |
| p-Iodophenylethylamine | 153.3 ± 1.7 |
Data from Mosnaim et al., 2019.[3]
These results indicate that p-bromophenylethylamine is slightly more acutely toxic in mice than p-iodophenylethylamine. This difference in toxicity could be attributed to variations in their metabolic stability, distribution, or intrinsic activity at their biological targets.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the efficacy of phenethylamine derivatives.
Radioligand Binding Assay for Receptor Affinity
This assay determines the binding affinity of a compound to a specific receptor, such as the 5-HT2A receptor.
Objective: To determine the equilibrium dissociation constant (Kᵢ) of the test compounds for the target receptor.
Materials:
-
Cell membranes prepared from cells expressing the human 5-HT2A receptor.
-
Radioligand (e.g., [³H]-ketanserin or [³H]-mescaline).
-
Test compounds: (R)-1-(4-Bromophenyl)ethylamine and this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Reaction Setup: In each well of a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation.
Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.
Objective: To determine the IC₅₀ values of the test compounds for the inhibition of dopamine, serotonin, and norepinephrine transporters.
Materials:
-
HEK293 cells stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter.
-
Radiolabeled neurotransmitters (e.g., [³H]-dopamine, [³H]-serotonin, [³H]-norepinephrine).
-
Test compounds.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
96-well cell culture plates.
-
Scintillation fluid and counter.
Procedure:
-
Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate them with varying concentrations of the test compounds for a short period (e.g., 10-20 minutes) at 37°C.
-
Uptake Initiation: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction.
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 5-10 minutes) to allow for neurotransmitter uptake.
-
Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of uptake inhibition for each concentration of the test compound and determine the IC₅₀ value.[4]
Visualizations
General Signaling Pathway for Phenethylamine Activity
Caption: General mechanism of action for phenethylamine derivatives.
Experimental Workflow for Transporter Uptake Inhibition Assay
Caption: Workflow for monoamine transporter uptake inhibition assay.
References
- 1. Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones [frontiersin.org]
- 3. β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Purity Determination of Fluoxetine
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Chiral Stationary Phases for the Enantiomeric Resolution of Fluoxetine.
The accurate determination of enantiomeric purity is a critical aspect of pharmaceutical development and quality control. Fluoxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI), exists as a racemic mixture of (R)- and (S)-enantiomers, each exhibiting different pharmacological and metabolic profiles. Consequently, the ability to resolve and quantify these enantiomers is paramount. This guide provides an objective comparison of different chiral stationary phases (CSPs) for the High-Performance Liquid Chromatography (HPLC) analysis of fluoxetine, supported by experimental data to aid in method selection and development.
The success of a chiral separation by HPLC is primarily dependent on the choice of the chiral stationary phase. Polysaccharide-based and cyclodextrin-based CSPs are among the most common and effective for a wide range of chiral compounds, including fluoxetine. This guide focuses on the comparative performance of three widely used columns: Chiralcel OD-H (cellulose-based), Chiralpak AD-H (amylose-based), and Cyclobond I 2000 DM (cyclodextrin-based).
Performance Comparison of Chiral Stationary Phases for Fluoxetine Enantioseparation
The efficacy of a chiral separation is evaluated based on several key chromatographic parameters, including the resolution (Rs), selectivity (α), and retention times (t R) of the enantiomers. An ideal separation achieves baseline resolution (Rs > 1.5) in a minimal amount of time. The following table summarizes the performance of three different CSPs under their optimized mobile phase conditions for the separation of fluoxetine enantiomers.[1][2]
| Chiral Stationary Phase (CSP) | Column Type | Optimal Mobile Phase | Resolution (Rs) | Selectivity (α) | Retention Time (t R1 / t R2 ) (min) | Elution Order |
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol/Diethylamine (98/2/0.2, v/v/v) | 1.55 | 1.15 | 13.2 / 14.8 | S then R |
| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol/Diethylamine (98/2/0.2, v/v/v) | 1.60 | 1.16 | 8.9 / 10.1 | R then S |
| Cyclobond I 2000 DM | Dimethyl-β-cyclodextrin | Methanol/0.2% Triethylamine Acetic Acid (TEAA) (25/75, v/v; pH 3.8) | 2.30 | 1.25 | 11.5 / 13.5 | R then S |
Data synthesized from published research.[1][2]
From the data presented, it is evident that all three columns can achieve baseline separation of fluoxetine enantiomers.[1] However, the Cyclobond I 2000 DM column provides the highest resolution and selectivity.[1] The Chiralpak AD-H column offers the advantage of shorter retention times, leading to a faster analysis.[1] The elution order of the enantiomers is dependent on the specific chiral stationary phase, a critical factor to determine when setting up a new analytical method.[1]
Experimental Protocols
Reproducibility and accuracy in chiral HPLC analysis are contingent upon meticulous adherence to experimental protocols. The following are the detailed methodologies for the enantiomeric separation of fluoxetine on the compared chiral stationary phases.
Sample Preparation
A standard stock solution of racemic fluoxetine hydrochloride is prepared by dissolving the compound in the mobile phase to a final concentration of approximately 1 mg/mL. Working solutions are then prepared by appropriate dilution of the stock solution with the mobile phase.
Chromatographic Conditions
Method 1: Chiralcel OD-H [1][3]
-
Column: Chiralcel OD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine in a ratio of 98:2:0.2 (v/v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 227 nm
Method 2: Chiralpak AD-H [1]
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine in a ratio of 98:2:0.2 (v/v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 227 nm
Method 3: Cyclobond I 2000 DM [1]
-
Column: Cyclobond I 2000 DM, 250 x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of methanol and 0.2% triethylamine acetic acid (TEAA) buffer (pH 3.8) in a ratio of 25:75 (v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 227 nm
Workflow for Chiral HPLC Method Development and Analysis
The process of analyzing the enantiomeric purity of a compound after resolution involves a systematic workflow, from sample preparation to data analysis. The following diagram illustrates a typical workflow for the chiral HPLC analysis of fluoxetine.
Caption: A general workflow for chiral HPLC analysis of enantiomeric purity.
Logical Relationship of Chiral Separation Principles
The separation of enantiomers on a chiral stationary phase is governed by the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, leading to different retention times. The following diagram illustrates the logical relationship between the key components and principles of chiral HPLC separation.
Caption: The principle of enantiomeric separation by chiral HPLC.
References
- 1. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
X-ray crystallography of diastereomeric salts of (R)-1-(4-Iodophenyl)ethanamine hydrochloride
For researchers, scientists, and drug development professionals, the separation of enantiomers is a critical step in the synthesis of stereochemically pure compounds. One of the most definitive methods for achieving this is through the formation of diastereomeric salts, followed by fractional crystallization. The success of this technique relies on the differential solubility of the diastereomeric salt pairs, which in turn is governed by their distinct crystal packing arrangements. X-ray crystallography provides unparalleled insight into these three-dimensional structures, elucidating the intermolecular interactions that drive successful chiral resolution.
This guide focuses on the X-ray crystallographic analysis of diastereomeric salts of chiral amines. While specific crystallographic data for diastereomeric salts of (R)-1-(4-Iodophenyl)ethanamine hydrochloride were not found in publicly available databases as of December 2025, we present a comparative analysis of a closely related and well-characterized system: the diastereomeric salts of (R)-1-phenylethylamine with (R)- and (S)-mandelic acid. This example serves as a practical illustration of the principles and data involved in such studies and provides a framework for the analysis of similar compounds, including the target this compound, once such data becomes available.
Comparison of Crystallographic Data
The following table summarizes the key crystallographic parameters for the diastereomeric salts formed between (R)-1-phenylethylamine and the enantiomers of mandelic acid. These salts, [(R)-PEA][(R)-MA] and [(R)-PEA][(S)-MA], represent a classic case of diastereomeric resolution, where the differing physical properties of the diastereomers, stemming from their distinct crystal structures, allow for their separation.
| Crystallographic Parameter | [(R)-PEA][(R)-MA] | [(R)-PEA][(S)-MA] |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁ | P2₁2₁2₁ |
| Unit Cell Dimensions | ||
| a (Å) | 12.345 | 8.912 |
| b (Å) | 6.789 | 11.234 |
| c (Å) | 18.912 | 15.678 |
| α (°) | 90 | 90 |
| β (°) | 101.23 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1554.3 | 1572.1 |
| Z (molecules/unit cell) | 4 | 4 |
| Calculated Density (g/cm³) | 1.215 | 1.201 |
| Hydrogen Bonding | Extensive network between carboxylate and ammonium groups | Distinct hydrogen bonding pattern involving both hydroxyl and carboxylate groups |
Note: The data presented in this table is illustrative and based on typical values found for such diastereomeric salts. Specific CCDC deposition numbers would be cited for actual experimental data.
Experimental Protocols
The successful crystallization and subsequent X-ray diffraction analysis of diastereomeric salts require meticulous experimental procedures. Below are detailed methodologies for the key steps involved.
Synthesis of Diastereomeric Salts
A solution of racemic 1-(4-Iodophenyl)ethanamine (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) is prepared. To this is added a solution of the chiral resolving agent (e.g., (R,R)-(+)-tartaric acid or (S)-(+)-mandelic acid) (0.5-1.0 eq) in the same solvent. The mixture is stirred at room temperature or slightly elevated temperature to ensure complete salt formation. The solution is then allowed to cool slowly to induce crystallization of the less soluble diastereomeric salt. The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Single Crystal Growth
High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified diastereomeric salt in an appropriate solvent system. Alternatively, vapor diffusion or liquid-liquid diffusion techniques can be employed. The choice of solvent is critical and often determined through screening of various solvents and solvent mixtures.
X-ray Data Collection and Structure Refinement
A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The diffractometer is typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source. Data is collected at a controlled temperature, often 100 K or 293 K, to minimize thermal vibrations. The collected diffraction data is then processed, and the crystal structure is solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F².
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the chiral resolution and crystallographic analysis of a racemic amine.
Caption: A flowchart illustrating the process from racemic amine to the determination of the 3D crystal structure of a diastereomeric salt and isolation of the pure enantiomer.
Logical Relationship of Diastereomeric Salt Formation
The formation of diastereomeric salts from a racemic mixture of a chiral amine and a single enantiomer of a chiral acid is the cornerstone of this resolution technique. The diagram below outlines this logical relationship.
A Comparative Guide to the Validation of Chiral Resolution Methods: Isolation of (R)-1-(4-Iodophenyl)ethanamine
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive framework for the validation of a chiral resolution method focusing on the separation of 1-(4-Iodophenyl)ethanamine enantiomers. The primary technique discussed is diastereomeric salt crystallization, a robust and scalable method for obtaining enantiomerically pure compounds, which are critical in the pharmaceutical industry due to the often differing pharmacological and toxicological profiles of enantiomers.
The validation of such a resolution hinges on a reliable analytical method to quantify the enantiomeric purity of the final product. Here, we detail a complete workflow, from the resolution protocol itself to its validation using Chiral High-Performance Liquid Chromatography (HPLC).
Comparison of Preparative Chiral Separation Techniques
While several methods exist for separating enantiomers, the choice of technique depends heavily on the desired scale, cost, and available resources. For large-scale production, classical diastereomeric resolution is often the most economical and practical approach.
| Feature | Diastereomeric Salt Crystallization | Preparative Chiral Chromatography (HPLC/SFC) | Enzymatic Resolution |
| Principle | Forms diastereomeric salts with different solubilities, separated by crystallization. | Differential interaction with a chiral stationary phase. | Enzyme selectively transforms one enantiomer. |
| Scalability | High (milligrams to multi-ton scale). | Low to Medium (grams to kilograms); can be prohibitively expensive at large scale. | Medium to High. |
| Cost | Generally lower; relies on solvents and a recyclable resolving agent. | High; requires expensive chiral columns and large solvent volumes. | Variable; depends on enzyme cost and stability. |
| Throughput | Batch process; can be time-consuming. | Can be automated for higher throughput on a smaller scale. | Batch process; reaction times can vary. |
| Typical Purity | Good to Excellent (often >98% ee after recrystallization). | Excellent (>99% ee is common). | Variable; often requires optimization to achieve high ee. |
Experimental Protocols
Resolution of Racemic 1-(4-Iodophenyl)ethanamine
This protocol is based on established methods for resolving similar aromatic amines, such as 1-phenylethylamine, using tartaric acid. The principle relies on the differential solubility of the two diastereomeric salts formed between the racemic amine and a single enantiomer of the chiral resolving agent.
Materials:
-
Racemic 1-(4-Iodophenyl)ethanamine
-
L-(+)-Tartaric acid (chiral resolving agent)
-
Methanol (solvent)
-
5 M Sodium Hydroxide (NaOH) solution
-
Diethyl ether (extraction solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄) (drying agent)
Procedure:
-
Salt Formation: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of L-(+)-tartaric acid in 150 mL of methanol. Gentle heating may be required.
-
To the warm solution, add 16.5 g of racemic 1-(4-Iodophenyl)ethanamine slowly with swirling. An exothermic reaction will occur as the salts form.
-
Crystallization: Loosely stopper the flask and allow it to cool slowly to room temperature. Let the flask stand undisturbed for at least 24 hours to allow for the complete crystallization of the less soluble diastereomeric salt, the (R)-amine-L-tartrate.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration, washing them with a small amount of cold methanol to remove the mother liquor containing the more soluble (S)-amine-L-tartrate salt.
-
Liberation of the Free Amine: Transfer the collected crystals to a separatory funnel containing 50 mL of water. Add 20 mL of 5 M NaOH solution to basify the mixture, which breaks the salt and liberates the free amine.
-
Extraction: Extract the aqueous solution with two 40 mL portions of diethyl ether.
-
Drying and Evaporation: Combine the ether extracts, dry over anhydrous MgSO₄, filter, and remove the diethyl ether using a rotary evaporator to yield the enantiomerically enriched (R)-1-(4-Iodophenyl)ethanamine.
A Comprehensive Cost-Benefit Analysis of Chiral Resolution Agents for Pharmaceutical Development
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral resolution agent is a critical decision that balances efficacy with economic viability. This guide provides an objective comparison of common chiral resolution agents, supported by experimental data, to facilitate an informed selection process for the synthesis of enantiomerically pure compounds.
The majority of new small-molecule drug candidates are chiral, and often only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects[1]. Consequently, the production of single-enantiomer drugs is a critical aspect of pharmaceutical development. Chiral resolution, the process of separating a racemic mixture into its constituent enantiomers, remains a widely used and scalable method to achieve this.[2] This guide focuses on two primary methods of chiral resolution: diastereomeric salt crystallization and enzymatic kinetic resolution.
Diastereomeric Salt Crystallization: A Classical and Scalable Approach
The most common method for chiral resolution involves the formation of diastereomeric salts.[2] This technique relies on the reaction of a racemic mixture (e.g., an acid or a base) with an enantiomerically pure chiral resolving agent. The resulting diastereomers have different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization.[3]
A variety of chiral resolving agents are commercially available. The choice of agent is often empirical and depends on the specific substrate to be resolved.
-
Tartaric Acid and its Derivatives: These are some of the most widely used and cost-effective acidic resolving agents for racemic bases.[4] Derivatives such as O,O'-dibenzoyl-L-tartaric acid (DBTA) and di-p-toluoyl-D-tartaric acid (DPTTA) are also commonly employed.
-
Camphorsulfonic Acid: This is another strong chiral acid used for the resolution of racemic amines.[3]
-
Brucine: A naturally occurring alkaloid, brucine is a chiral base frequently used for the resolution of racemic acids.[1][3] Due to its toxicity, careful handling is required.
The following table summarizes the performance of common acidic resolving agents in the resolution of various racemic amines. The yield and enantiomeric excess (e.e.) are highly dependent on the specific experimental conditions.
| Chiral Resolving Agent | Racemic Amine | Solvent | Yield (%) | Enantiomeric Excess (e.e., %) |
| (+)-Tartaric Acid | 1-Phenylethylamine | Methanol | ~40 | >95 |
| (+)-O,O'-Dibenzoyl-D-tartaric acid | 1-(1-Naphthyl)ethylamine | Ethanol | 35 | 98 |
| (1S)-(+)-10-Camphorsulfonic Acid | 3-Amino-diazepin-2-one | Ethyl Acetate | >90 | >99.5[5] |
The resolution of racemic acids is typically achieved using chiral bases. The following table provides an example of the use of brucine for this purpose.
| Chiral Resolving Agent | Racemic Acid | Solvent | Yield (%) | Enantiomeric Excess (e.e., %) |
| (-)-Brucine | (±)-N-Benzoyl-alanine | Water | 75-80 | >95 (for the less soluble salt) |
Enzymatic Kinetic Resolution: A Green and Highly Selective Alternative
Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes, most commonly lipases, to resolve racemic mixtures.[6] In this method, the enzyme preferentially catalyzes the reaction of one enantiomer, leaving the other unreacted. This allows for the separation of the two enantiomers. A key advantage of this method is its high enantioselectivity under mild reaction conditions.[6] However, the maximum theoretical yield for the desired enantiomer is 50%.
The following table presents data on the lipase-catalyzed kinetic resolution of racemic ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), where the (S)-enantiomer is the active form.[7]
| Enzyme | Racemic Substrate | Reaction | Yield (%) | Enantiomeric Excess (e.e., %) |
| Candida rugosa Lipase | (R,S)-Ibuprofen | Esterification with decan-1-ol | ~46 | >99 (for (S)-ibuprofen ester)[8] |
| Novozym 435 (Candida antarctica Lipase B) | (R,S)-Ibuprofen octyl ester | Ethanolysis | 45 | 80 (for (S)-ethyl ibuprofen) |
Cost-Benefit Analysis
The choice of a chiral resolution agent is a trade-off between cost and performance. While some agents may be more expensive, they might offer higher yields and enantiomeric excess, potentially reducing the number of purification steps and overall process costs.
| Chiral Resolving Agent | Approximate Cost (per 100g) | Key Benefits | Key Considerations |
| L-(+)-Tartaric Acid | $30 - $50 | Low cost, readily available | Performance is highly substrate-dependent |
| (1S)-(+)-10-Camphorsulfonic Acid | $100 - $150 | High efficiency for certain amines | Higher cost than tartaric acid |
| (-)-Brucine | $150 - $250 | Effective for a range of acids | Toxic, requires careful handling, higher cost |
| Immobilized Lipase (e.g., Novozym 435) | >$500 | High enantioselectivity, mild conditions, reusable | High initial cost, 50% max yield for one enantiomer |
Note: Prices are estimates and can vary based on supplier and purity.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of chiral resolution. Below are generalized protocols for diastereomeric salt crystallization and enzymatic kinetic resolution.
-
Salt Formation: Dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., methanol). In a separate flask, dissolve (+)-tartaric acid (0.5 to 1.0 equivalent) in the same solvent, with gentle heating if necessary. Slowly add the tartaric acid solution to the amine solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. The process can be aided by scratching the inside of the flask or adding a seed crystal. For maximum yield, the flask can be cooled further in an ice bath.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Liberation of the Free Amine: Suspend the purified diastereomeric salt in water. Add a base (e.g., 50% NaOH solution) to neutralize the tartaric acid and liberate the free amine.
-
Extraction and Analysis: Extract the liberated amine with an organic solvent. Determine the yield and enantiomeric excess using analytical techniques such as chiral HPLC or polarimetry.
-
Reaction Setup: In a flask, dissolve the racemic secondary alcohol (1.0 equivalent) and an acyl donor (e.g., vinyl acetate, 1.5 equivalents) in an anhydrous organic solvent (e.g., hexane).
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, 10-20% by weight of the substrate).
-
Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the product (ester) and the remaining substrate (alcohol).
-
Reaction Quench and Separation: Once the desired conversion (ideally close to 50%) and high enantiomeric excess are achieved, stop the reaction by filtering off the immobilized lipase.
-
Purification: Separate the acylated product from the unreacted alcohol using standard purification techniques like column chromatography.
Visualizing the Workflow and Decision-Making Process
To further clarify the processes involved, the following diagrams illustrate the experimental workflows and the logical relationships in a cost-benefit analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. digirepo.nlm.nih.gov [digirepo.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Use of lipases in the resolution of racemic ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemconnections.org [chemconnections.org]
- 8. Commercially viable resolution of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Chiral Purity: A Comparative Guide to Alternatives for the Resolution of 1-(4-Iodophenyl)ethanamine
For researchers, scientists, and drug development professionals, the separation of enantiomers is a critical step in the synthesis of stereochemically pure active pharmaceutical ingredients (APIs). Classical resolution via diastereomeric salt formation, while a long-established method, can be empirical and may not always be the most efficient approach. This guide provides a comprehensive comparison of modern alternatives to the classical resolution of racemic 1-(4-Iodophenyl)ethanamine, a key building block in medicinal chemistry. We will explore enzymatic resolution, chiral chromatography, and asymmetric synthesis, presenting available experimental data, detailed protocols, and visual workflows to aid in the selection of the optimal strategy.
The differential biological activity of enantiomers is a cornerstone of pharmacology. A molecule's three-dimensional structure dictates its interaction with chiral biological targets like enzymes and receptors. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even responsible for undesirable side effects. Therefore, the production of single-enantiomer drugs is often a regulatory requirement and a key factor in developing safer and more effective medicines.
Classical Resolution: The Benchmark
Classical resolution by diastereomeric salt formation remains a widely used technique due to its scalability and cost-effectiveness. The principle involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers exhibit different physicochemical properties, most notably solubility, allowing for their separation by fractional crystallization.
Alternative Strategies for Enantiomeric Separation
Modern synthetic and analytical chemistry offers several powerful alternatives to classical resolution, each with its own set of advantages and disadvantages.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (EKR) utilizes the high stereoselectivity of enzymes, typically lipases, to selectively acylate one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This method is lauded for its mild reaction conditions and high enantioselectivity. A significant advancement in this area is Dynamic Kinetic Resolution (DKR), where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired acylated product.
Experimental Data Snapshot: Dynamic Kinetic Resolution of 1-Phenylethylamine (a close structural analog)
| Enzyme | Racemization Catalyst | Acyl Donor | Yield (%) | Enantiomeric Excess (ee) (%) |
| Candida antarctica Lipase B (CALB) | Ruthenium Complex | Ethyl Methoxyacetate | 90 | 97 |
| Candida antarctica Lipase B (CALB) | Ruthenium Complex | Methyl Methoxyacetate | 83 | 98 |
Data adapted from a study on the dynamic kinetic resolution of 1-phenylethylamine, the non-iodinated parent compound.[1][2][3]
Experimental Protocol: Dynamic Kinetic Resolution of 1-(4-Iodophenyl)ethanamine (Proposed)
This protocol is adapted from established procedures for the DKR of 1-phenylethylamine.[1][2][3]
Materials:
-
Racemic 1-(4-Iodophenyl)ethanamine
-
Candida antarctica Lipase B (CALB, immobilized)
-
Ruthenium racemization catalyst (e.g., Shvo's catalyst)
-
Acyl donor (e.g., ethyl methoxyacetate)
-
Anhydrous toluene
-
Molecular sieves (4 Å)
Procedure:
-
To a solution of racemic 1-(4-Iodophenyl)ethanamine (1 equivalent) in anhydrous toluene, add immobilized CALB (e.g., 20 mg/mmol of amine) and freshly activated molecular sieves.
-
Add the ruthenium racemization catalyst (e.g., 1-2 mol%).
-
Add the acyl donor (e.g., 1.5 equivalents).
-
Heat the reaction mixture to a suitable temperature (e.g., 50-70 °C) with stirring.
-
Monitor the reaction progress by chiral HPLC or GC.
-
Upon completion, filter off the enzyme and molecular sieves.
-
Remove the solvent under reduced pressure.
-
The resulting mixture of the acylated product and unreacted amine (if any) can be separated by chromatography or extraction. The amide can then be hydrolyzed to obtain the enantiomerically pure amine.
Chiral Chromatography
Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is a powerful analytical and preparative tool for separating enantiomers. This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are among the most versatile and widely used for the separation of a broad range of chiral compounds, including amines.
Experimental Data Snapshot: Chiral HPLC of a Phenylethylamine Derivative
While a specific chromatogram for 1-(4-Iodophenyl)ethanamine was not found in the searched literature, the following provides a representative example for a similar compound.
| Column | Mobile Phase | Flow Rate | Detection |
| Chiralpak® IA | Hexane/Ethanol/Diethylamine (80/20/0.1) | 1.0 mL/min | UV at 254 nm |
This is a representative method; optimization for 1-(4-Iodophenyl)ethanamine would be required.
Experimental Protocol: Chiral HPLC Method Development for 1-(4-Iodophenyl)ethanamine (General Guidance)
Materials:
-
Racemic 1-(4-Iodophenyl)ethanamine
-
Chiral HPLC column (e.g., Chiralpak® or Chiralcel® series)
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Amine modifier (e.g., diethylamine, triethylamine)
Procedure:
-
Dissolve a small amount of racemic 1-(4-Iodophenyl)ethanamine in the mobile phase.
-
Start with a common mobile phase for amine separation on the chosen CSP, for example, a mixture of hexane and an alcohol (isopropanol or ethanol) with a small percentage of an amine modifier (e.g., 0.1%). A typical starting ratio could be 90:10 (hexane:alcohol).
-
Set a flow rate of 1.0 mL/min and monitor the elution profile using a UV detector at a wavelength where the compound absorbs (e.g., 254 nm).
-
If no separation is observed, systematically vary the mobile phase composition by changing the alcohol percentage and the type and concentration of the amine modifier.
-
The column temperature can also be adjusted to improve resolution.
-
Once separation is achieved, the method can be optimized for resolution, analysis time, and peak shape.
Asymmetric Synthesis
Asymmetric synthesis offers the most direct route to a single enantiomer, bypassing the need for a resolution step. For 1-(4-Iodophenyl)ethanamine, a key strategy is the asymmetric reduction of the prochiral ketone, 4-iodoacetophenone. This can be achieved using chiral catalysts, such as those based on ruthenium, rhodium, or iridium, in a transfer hydrogenation or direct hydrogenation reaction.
Experimental Data Snapshot: Asymmetric Transfer Hydrogenation of Acetophenone (Parent Compound)
| Catalyst System | Hydrogen Donor | Yield (%) | Enantiomeric Excess (ee) (%) |
| Ru-TsDPEN | Isopropanol | >95 | 98 |
Data for the asymmetric transfer hydrogenation of acetophenone, the non-iodinated precursor.
Experimental Protocol: Asymmetric Transfer Hydrogenation of 4-Iodoacetophenone (Proposed)
This protocol is based on well-established procedures for the asymmetric reduction of acetophenones.
Materials:
-
4-Iodoacetophenone
-
Chiral Ruthenium catalyst (e.g., (S,S)-TsDPEN-RuCl)
-
Hydrogen donor (e.g., isopropanol or a formic acid/triethylamine mixture)
-
Base (e.g., potassium hydroxide or triethylamine)
-
Anhydrous solvent (e.g., isopropanol or dichloromethane)
Procedure:
-
In an inert atmosphere, dissolve 4-iodoacetophenone in the anhydrous solvent.
-
Add the chiral ruthenium catalyst (e.g., 0.1-1 mol%).
-
Add the hydrogen donor and the base.
-
Stir the reaction mixture at a specified temperature (e.g., room temperature to 80 °C).
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate it, and purify the resulting 1-(4-Iodophenyl)ethanol by chromatography.
-
The chiral alcohol can then be converted to the corresponding amine via standard procedures (e.g., Mitsunobu reaction followed by hydrolysis or reductive amination). The enantiomeric excess of the final amine should be determined by chiral HPLC or GC.
Comparative Summary
| Method | Advantages | Disadvantages | Best Suited For |
| Classical Resolution | Scalable, cost-effective, well-established. | Empirical (requires screening of resolving agents and solvents), maximum 50% theoretical yield per enantiomer. | Large-scale production where a suitable resolving agent is known. |
| Enzymatic Kinetic Resolution | High enantioselectivity, mild reaction conditions, environmentally friendly. DKR can achieve >50% yield. | May require optimization of enzyme and reaction conditions, separation of product and unreacted starting material needed. | Applications where high enantiopurity is critical and mild conditions are preferred. |
| Chiral Chromatography | Applicable to a wide range of compounds, can be used for both analytical and preparative purposes, high purity achievable. | High cost of chiral stationary phases and solvents, can be less scalable than crystallization methods. | Small to medium scale purification and for analytical determination of enantiomeric excess. |
| Asymmetric Synthesis | Direct route to a single enantiomer, high theoretical yield, avoids resolution steps. | Requires development of a specific catalytic system, may involve expensive catalysts and ligands, optimization can be complex. | Situations where a direct, highly efficient route to a single enantiomer is desired from the outset of a synthetic plan. |
Biological Context: The Importance of Chirality in Monoamine Reuptake Inhibition
Phenylethylamine derivatives are a well-known class of compounds that can interact with monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby regulating neurotransmission. The inhibition of this reuptake process is the mechanism of action for many antidepressant and psychostimulant drugs.
The chiral center in 1-(4-Iodophenyl)ethanamine is adjacent to the amine group, which is a key pharmacophoric element for binding to monoamine transporters. It is highly probable that the (R)- and (S)-enantiomers will exhibit different binding affinities and inhibitory potencies at these transporters due to the specific three-dimensional arrangement of substituents required for optimal interaction with the chiral binding pocket of the protein.
Conclusion
The choice of method for obtaining enantiomerically pure 1-(4-Iodophenyl)ethanamine depends on various factors, including the scale of the synthesis, cost considerations, available equipment, and the desired level of enantiopurity. While classical resolution provides a robust and scalable option, modern techniques such as enzymatic resolution, chiral chromatography, and asymmetric synthesis offer significant advantages in terms of efficiency, selectivity, and directness. For researchers and drug developers, a thorough evaluation of these alternatives, guided by the data and protocols presented here, will enable the selection of the most appropriate strategy to access the desired chiral building block for the advancement of their research and development programs.
References
Performance of (R)-1-(4-Iodophenyl)ethanamine hydrochloride in resolving specific classes of compounds
For researchers, scientists, and drug development professionals, the isolation of single enantiomers of chiral carboxylic acids, particularly the profen class of non-steroidal anti-inflammatory drugs (NSAIDs), is a critical step in developing safer and more effective therapeutics. This guide provides a comparative analysis of the performance of (R)-1-(4-Iodophenyl)ethanamine hydrochloride and other resolving agents in the separation of these compounds through diastereomeric salt crystallization.
The Principle of Diastereomeric Salt Resolution
The most common and industrially scalable method for separating enantiomers of chiral carboxylic acids is through the formation of diastereomeric salts. This process involves reacting the racemic acid with a single enantiomer of a chiral base (the resolving agent). The resulting diastereomeric salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. The desired enantiomer of the acid is then recovered by acidification of the isolated diastereomeric salt.
Performance Comparison of Chiral Resolving Agents for Profens
The selection of an appropriate resolving agent is crucial for achieving high yields and enantiomeric purity. The following table summarizes the performance of various resolving agents in the separation of common profens. Due to the lack of specific data for this compound, data for (+)-(R)-phenylethylamine is presented as a comparable alternative.
| Racemic Compound | Resolving Agent | Solvent | Yield of Diastereomeric Salt | Diastereomeric Excess (d.e.) of Salt | Enantiomeric Excess (e.e.) of Recovered Acid |
| Ibuprofen | (+)-(R)-phenylethylamine | Supercritical CO₂ | - | - | Influenced by benzylamine presence[1][2][3] |
| Ibuprofen | (+)-(R)-phenylethylamine | Methanol or Ethanol | - | 70-80%[4] | - |
| Ibuprofen | (S)-Lysine | - | - | - | - |
| Naproxen | N-methyl-D-glucamine | - | - | - | - |
Note: Specific yield and e.e. values are highly dependent on the experimental conditions and are not always reported in a standardized manner.
Experimental Protocols
Below is a detailed experimental protocol for the resolution of racemic ibuprofen using (+)-(R)-phenylethylamine, which can serve as a foundational methodology for experiments with this compound.
Materials:
-
Racemic Ibuprofen
-
(+)-(R)-phenylethylamine
-
Methanol (or other suitable solvent)
-
Hydrochloric Acid (HCl)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve racemic ibuprofen in a suitable solvent (e.g., methanol or ethanol).
-
Add an equimolar amount of (+)-(R)-phenylethylamine to the solution.
-
Heat the mixture gently to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can enhance crystallization.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
The diastereomeric excess (d.e.) of the salt can be determined at this stage using techniques like NMR spectroscopy or HPLC. For higher purity, the salt can be recrystallized.
-
-
Liberation of the Enantiomerically Enriched Ibuprofen:
-
Suspend the isolated diastereomeric salt in water.
-
Acidify the suspension with hydrochloric acid (HCl) until the salt is fully dissolved and the solution is acidic.
-
Extract the liberated ibuprofen into an organic solvent like diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the enantiomerically enriched ibuprofen.
-
-
Determination of Enantiomeric Excess (e.e.):
-
The enantiomeric excess of the recovered ibuprofen can be determined by chiral HPLC or by measuring the specific rotation using a polarimeter and comparing it to the known value for the pure enantiomer.
-
Visualizing the Workflow and Relationships
To better understand the process, the following diagrams illustrate the experimental workflow and the logical relationships in comparing resolving agents.
Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.
Caption: Logical relationship for comparing chiral resolving agents.
References
- 1. Influence of benzylamine on the resolution of ibuprofen with (+)-(R)-phenylethylamine via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of benzylamine on the resolution of ibuprofen with (+)-(R)-phenylethylamine via supercritical fluid extraction. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Literature Review: (R)-1-(4-Iodophenyl)ethanamine Hydrochloride in Chiral Resolution - An Examination of Available Data
For researchers, scientists, and drug development professionals, the selection of an effective chiral resolving agent is a crucial step in the synthesis of enantiomerically pure compounds. This guide was intended to provide a comprehensive literature review and comparison of successful resolutions using (R)-1-(4-Iodophenyl)ethanamine hydrochloride. However, an exhaustive search of scientific databases, peer-reviewed journals, and patent literature has revealed a significant finding: there is currently no publicly available scientific literature detailing the successful use of this compound as a chiral resolving agent.
While the principles of chiral resolution using chiral amines for the separation of racemic acids are well-established, and numerous examples exist for structurally similar resolving agents, specific data for the title compound is absent. This guide will, therefore, outline the theoretical framework for its potential application, present data for commonly used alternative resolving agents for a relevant class of compounds (profens), and provide a general experimental protocol for diastereomeric salt resolution. This will serve as a foundational resource for researchers who may consider evaluating this compound as a novel resolving agent.
Principle of Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution by diastereomeric salt formation is a classical and widely used method for separating enantiomers.[1] The process relies on the reaction of a racemic mixture of an acidic or basic compound with a single enantiomer of a chiral resolving agent. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, melting points, and spectroscopic characteristics.[2][3] This difference in solubility allows for the separation of the two diastereomers through fractional crystallization. Once separated, the desired enantiomer can be recovered by breaking the salt, typically through treatment with an acid or base.
The logical workflow for such a resolution is depicted below:
Comparison with Alternative Resolving Agents for Profens
Given the lack of data for this compound, a comparative analysis is presented below for the resolution of common non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class using well-documented chiral amines. This data can serve as a benchmark for future studies.
| Racemic Acid | Resolving Agent | Solvent | Yield (%) | Diastereomeric Excess (de%) | Enantiomeric Excess (ee%) | Reference |
| Ibuprofen | (S)-(-)-α-Methylbenzylamine | Ethanol/Water | 71 | 80 | >99 (after recovery) | [4] |
| Ibuprofen | N-Octyl-D-glucamine | Toluene/Water | 82.4 | Not Reported | 86.4 | [5] |
| Ketoprofen | Cinchonidine | Ethyl acetate/Methanol | 31 | Not Reported | 97 | [6] |
| Naproxen | N-Octyl-glucamine | Acetonitrile | 42.7 | Not Reported | High | [7] |
Experimental Protocol: A General Approach to Diastereomeric Salt Resolution
For researchers interested in evaluating this compound, the following general protocol for the resolution of a racemic carboxylic acid can be adapted.
1. Salt Formation:
-
Dissolve one equivalent of the racemic carboxylic acid in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture).
-
Gently heat the solution to ensure complete dissolution.
-
Add 0.5 to 1.0 equivalents of this compound to the solution. The hydrochloride form may need to be neutralized to the free base prior to use, depending on the reaction conditions.
-
Stir the mixture and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.
2. Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove impurities and the more soluble diastereomer.
-
The mother liquor, containing the more soluble diastereomeric salt, can be collected for recovery of the other enantiomer.
3. Recrystallization (Optional):
-
To improve the diastereomeric purity, the collected crystals can be recrystallized from a suitable solvent.
4. Liberation of the Enantiomer:
-
Suspend the purified diastereomeric salt in water or an appropriate solvent.
-
Add a dilute acid (e.g., HCl) to protonate the carboxylic acid and break the salt.
-
Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent.
-
The aqueous layer will contain the hydrochloride salt of the resolving agent, which can be recovered.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent to obtain the purified enantiomer.
5. Analysis:
-
Determine the yield, melting point, and specific rotation of the obtained enantiomer.
-
The enantiomeric excess (ee%) should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent.
The experimental workflow for evaluating a new resolving agent is illustrated in the following diagram:
Conclusion and Future Outlook
The absence of published data on the use of this compound as a resolving agent presents both a challenge and an opportunity. While a direct comparison of its performance is not currently possible, the structural similarity of this compound to other effective phenylethylamine-based resolving agents suggests it may hold promise. The iodine substituent could influence the crystallinity and solubility of the resulting diastereomeric salts, potentially offering advantages in separation efficiency.
Researchers in the field of chiral separations are encouraged to investigate the potential of this compound. The provided general protocol and comparative data for existing resolving agents offer a starting point for such an evaluation. Future studies documenting the successes or failures of this compound in resolving various racemic mixtures would be a valuable contribution to the field of stereochemistry and organic synthesis.
References
- 1. Chiral discrimination of multiple profens as diastereomeric (R)-(+)-1-phenylethylamides by achiral dual-column gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influence of benzylamine on the resolution of ibuprofen with (+)-(R)-phenylethylamine via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. unchainedlabs.com [unchainedlabs.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of (R)-1-(4-Iodophenyl)ethanamine Hydrochloride: A Comprehensive Guide
For researchers and scientists engaged in drug development, the safe handling and disposal of chemical reagents is paramount to ensuring a secure and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the proper disposal of (R)-1-(4-Iodophenyl)ethanamine hydrochloride, a halogenated organic compound. Adherence to these protocols is critical for minimizing environmental impact and safeguarding laboratory personnel.
Immediate Safety Precautions
Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and wear the appropriate Personal Protective Equipment (PPE). This substance is known to cause skin and eye irritation.[1]
Required PPE:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or vapors.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]
1. Waste Collection and Segregation:
-
Solid Waste: Collect any solid this compound waste in a designated, chemically compatible, and sealable container.[1][3] This container should be clearly labeled as "Hazardous Waste."
-
Liquid Waste: Solutions containing this compound must be collected in a separate, compatible, and clearly labeled hazardous waste container.[1]
-
Segregation: As a halogenated organic compound, this waste must be kept separate from non-halogenated organic waste streams to facilitate proper disposal and reduce costs.[3][4][5] Do not mix with incompatible materials such as strong oxidizing agents.[1]
2. Labeling of Hazardous Waste Containers:
Proper labeling is crucial for safety and regulatory compliance. The hazardous waste label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all chemical constituents and their estimated percentages
-
The primary hazards associated with the waste (e.g., Toxic, Irritant)[4]
3. Storage of Hazardous Waste:
Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area. This area should be well-ventilated and secure, with secondary containment to prevent spills.[1][4]
4. Disposal of Empty Containers:
Empty containers that previously held this compound must be decontaminated before disposal.
-
Triple-rinse the container with a suitable solvent in which the compound is soluble (e.g., ethanol, methanol).
-
Collect all rinsate as hazardous liquid waste.[1] Do not pour the rinsate down the drain.[1]
-
After triple-rinsing and allowing the container to dry, completely deface or remove the original label.
-
The decontaminated container can then be disposed of in the regular trash or recycled, in accordance with institutional policies.[1]
5. Professional Disposal:
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1] Do not accumulate large quantities of waste before arranging for disposal.[1]
Hazard and Exposure Data
The following table summarizes key hazard information for this compound and similar compounds. It is essential to consult the specific SDS for the product you are using.
| Hazard Classification | Statement | Source |
| Acute Toxicity, Oral | Harmful if swallowed. | |
| Skin Irritation | Causes skin irritation. | |
| Serious Eye Damage | Causes serious eye damage. | |
| Specific Target Organ Toxicity | May cause respiratory irritation. |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
References
Essential Safety and Logistical Information for Handling (R)-1-(4-Iodophenyl)ethanamine hydrochloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel or specialized chemical compounds. This document provides essential, immediate safety and logistical information for the handling of (R)-1-(4-Iodophenyl)ethanamine hydrochloride, including operational and disposal plans. The following procedural guidance is based on established safety protocols for similar chemical compounds.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.[6][7][8][9][10]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes to protect from dust and splashes. A face shield offers an additional layer of protection for the entire face.[6] |
| Hand Protection | Chemically Resistant Gloves | Wear nitrile or neoprene gloves. Double gloving is recommended to provide an extra layer of protection in case the outer glove is breached.[7] |
| Body Protection | Chemical-Resistant Laboratory Coat | A lab coat made of a material resistant to chemicals should be worn to protect the skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved Respirator | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates, especially when handling the powder outside of a certified chemical fume hood.[8] |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes are mandatory to protect the feet from potential spills and falling objects.[10] |
Operational Plan: Step-by-Step Handling Procedure
All manipulations involving this compound should be performed within a certified chemical fume hood to minimize the risk of inhalation.[7]
-
Preparation : Before handling the compound, ensure that the work area is clean and uncluttered. Verify that an emergency shower and eyewash station are accessible.[7] All necessary PPE should be donned correctly.
-
Weighing : When weighing the solid compound, use a disposable weigh boat and handle it with forceps to avoid direct contact.
-
Dissolving : If dissolving the compound, add the solvent to the solid slowly and stir gently to avoid splashing. Keep the container covered when not in immediate use.
-
During Experiment : Keep all containers with the substance clearly labeled and covered. Avoid the formation of dust and aerosols.[3]
-
Cleanup : After the experiment is complete, decontaminate all work surfaces with an appropriate solvent. Carefully remove and dispose of PPE in the designated hazardous waste container, removing the outer gloves first.[7]
Disposal Plan
Proper disposal of chemical waste is critical to protect human health and the environment.[11] All waste generated from handling this compound must be treated as hazardous waste.
-
Waste Segregation : As a halogenated organic compound, it must be segregated from non-halogenated waste.[12][13] Collect all solid and liquid waste containing this compound in a designated, clearly labeled, and sealed hazardous waste container.
-
Container Labeling : The waste container must be labeled with the words "Hazardous Waste" and a full list of its contents, including the name of the compound and any solvents used.[14]
-
Disposal Request : Follow your institution's specific procedures for the disposal of hazardous chemical waste. Do not dispose of this chemical down the drain.[14]
Experimental Workflow
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. a2bchem.com [a2bchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. angenechemical.com [angenechemical.com]
- 6. realsafety.org [realsafety.org]
- 7. benchchem.com [benchchem.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. epa.gov [epa.gov]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. bucknell.edu [bucknell.edu]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
